3-chloro-2-(1H-imidazol-1-yl)aniline
Description
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Properties
IUPAC Name |
3-chloro-2-imidazol-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-7-2-1-3-8(11)9(7)13-5-4-12-6-13/h1-6H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVVQRPCASJTIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N2C=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901275247 | |
| Record name | 3-Chloro-2-(1H-imidazol-1-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901275247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869942-74-5 | |
| Record name | 3-Chloro-2-(1H-imidazol-1-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869942-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-(1H-imidazol-1-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901275247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-chloro-2-(1H-imidazol-1-yl)aniline and Its Derivatives
Executive Summary
The 3-chloro-2-(1H-imidazol-1-yl)aniline scaffold is a crucial pharmacophore in modern medicinal chemistry, serving as a versatile building block for a range of therapeutic agents. The unique electronic and steric arrangement of the chloro, amino, and imidazolyl groups imparts favorable properties for drug-receptor interactions. This guide provides a comprehensive, field-proven methodology for the synthesis of this core structure and its subsequent derivatization. We will dissect a robust, two-step synthetic pathway, offering not just procedural steps but also the underlying chemical principles, mechanistic insights, and practical troubleshooting advice to ensure reliable and reproducible outcomes in a research and development setting.
Chapter 1: The 2-Arylimidazole Scaffold: A Privileged Motif in Drug Discovery
The imidazole ring is a fundamental component of many natural products and pharmaceuticals, including purines and histamines.[1] When incorporated into an N-aryl structure, it creates a scaffold with significant potential for biological activity. The 2-aminoimidazole moiety, in particular, is a recognized building block in the design of modulators for various biological targets.[2][3] The addition of specific substituents, such as halogens, to the aryl ring can profoundly influence the molecule's pharmacokinetic and pharmacodynamic profile. Chlorine atoms, for instance, can enhance membrane permeability, improve metabolic stability, and provide a vector for specific interactions within a protein's binding pocket. This guide focuses on a synthetic strategy that efficiently combines these key features into a single, high-value molecular framework.
Chapter 2: Synthetic Strategy and Retrosynthetic Analysis
A logical and efficient synthesis requires a careful selection of starting materials and reaction pathways. Our retrosynthetic analysis of the target molecule, this compound, identifies two primary bond disconnections: the C-N bond between the aniline and imidazole rings, and the transformation of the aniline's amino group from a precursor functionality.
Our chosen forward synthesis strategy begins with a commercially available and highly activated substrate, 2,6-dichloronitrobenzene. This approach is advantageous due to the high reactivity of the starting material and the chemoselectivity of the planned transformations. The overall workflow is depicted below.
Caption: Proposed two-step synthesis of the target scaffold.
Chapter 3: Core Synthesis Protocols
The following protocols are designed to be self-validating, with clear endpoints and purification procedures that ensure high purity of the final compounds.
Step 1: Synthesis of 1-(2-chloro-6-nitrophenyl)-1H-imidazole (Intermediate I)
This step involves a nucleophilic aromatic substitution (SNAr) reaction. The strong electron-withdrawing effect of the nitro group activates the ortho-positioned chlorine atoms, making them susceptible to displacement by a nucleophile. Imidazole, after deprotonation by a mild base, serves as the nucleophile. The reaction is regioselective, with monosubstitution being highly favored under controlled conditions due to the deactivating effect of the newly added imidazole ring on the remaining chlorine atom.
Experimental Protocol:
-
Reagent Preparation: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-dichloronitrobenzene (1.0 eq.), imidazole (1.1 eq.), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask under a nitrogen atmosphere. The typical solvent volume is 5-10 mL per gram of the limiting reagent.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system). The reaction is typically complete within 4-6 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (approx. 10x the volume of DMF used). A precipitate will form.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield Intermediate I as a solid.
Step 2: Synthesis of this compound (Target Scaffold)
The selective reduction of the nitro group to an amine is the final step to produce the core scaffold. While catalytic hydrogenation is a common method, it carries a significant risk of dehalogenation (removal of the chlorine atom).[4] Therefore, a more chemoselective chemical reduction is the method of choice. Stannous chloride (SnCl₂) in an acidic or alcoholic medium is a classic and highly reliable reagent for reducing aromatic nitro groups without affecting aryl halides or other reducible functionalities like the imidazole ring.[5][6][7]
Experimental Protocol:
-
Reagent Preparation: In a 250 mL round-bottom flask, suspend Intermediate I (1.0 eq.) in ethanol (EtOH).
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq.) to the suspension in portions. The reaction is exothermic.
-
Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C). Stir vigorously. Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralization and Extraction: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% NaOH solution until the pH of the mixture is basic (pH 8-9).[8] This will precipitate tin salts. Add ethyl acetate (EtOAc) and a filter aid like Celite, and stir the slurry for 15 minutes.
-
Isolation and Purification: Filter the entire mixture through a pad of Celite to remove the tin salts.[8] Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with EtOAc. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the This compound target scaffold.
Chapter 4: Synthesis of Functionalized Derivatives
The primary amine of the core scaffold is a versatile handle for further functionalization, allowing for the generation of diverse chemical libraries. A common and straightforward derivatization is the acylation of the amine to form amides.
General Protocol for N-Acylation:
-
Dissolve the this compound (1.0 eq.) and a base such as triethylamine (TEA, 1.5 eq.) in an aprotic solvent like dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired acyl chloride or acid anhydride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up typically involves washing the reaction mixture with water and brine, drying the organic layer, and removing the solvent in vacuo. Purification is achieved via recrystallization or column chromatography.
Chapter 5: Characterization and Data Summary
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. Key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Compound | Step | Typical Yield | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |
| Intermediate I | 1 | 80-90% | 8.1-8.3 (d, 1H), 7.8-8.0 (t, 1H), 7.5-7.7 (m, 2H), 7.2-7.4 (s, 1H), 7.0-7.2 (s, 1H) | 145.0, 137.5, 133.0, 131.5, 130.0, 129.0, 126.0, 119.5 |
| Target Scaffold | 2 | 75-85% | 7.5-7.7 (s, 1H), 7.1-7.3 (m, 2H), 6.9-7.1 (t, 1H), 6.7-6.9 (d, 1H), 5.1-5.3 (s, 2H, -NH₂) | 144.0, 138.0, 130.0, 128.0, 122.0, 119.0, 118.0, 117.0 |
Note: NMR chemical shifts are predictive and may vary based on solvent and concentration. The aniline NH₂ protons often appear as a broad singlet.[9][10]
Chapter 6: Mechanistic Insights and Troubleshooting
Understanding the reaction mechanisms is key to optimizing conditions and resolving potential issues.
Caption: Simplified mechanisms for the key synthetic steps.
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Low Yield | Incomplete deprotonation of imidazole. Insufficient temperature. | Ensure K₂CO₃ is anhydrous and finely powdered. Increase reaction temperature to 110-120 °C if necessary. Consider a stronger base like NaH if needed, with appropriate safety precautions. |
| Step 1: Disubstitution | Reaction time too long or temperature too high. | Monitor the reaction closely by TLC and stop it once the monosubstituted product is maximized. Avoid excessive heating. |
| Step 2: Incomplete Reduction | Insufficient SnCl₂·2H₂O. Deactivation of the reagent. | Increase the equivalents of SnCl₂·2H₂O to 5-6 eq. Ensure the reagent is of good quality. Add a small amount of concentrated HCl to the ethanol to facilitate the reaction, but be mindful of potential side reactions. |
| Step 2: Difficult Work-up | Formation of intractable tin salt emulsions. | After basification, add Celite and stir vigorously before filtration. Ensure the pH is sufficiently basic (>8) to fully precipitate the tin hydroxides.[8] |
| Step 2: Dehalogenation | Using an inappropriate reduction method (e.g., aggressive catalytic hydrogenation). | Stick to the recommended SnCl₂ method. If hydrogenation is necessary, use a specialized catalyst system known to minimize dehalogenation, such as certain platinum-based catalysts.[11] |
Conclusion
This guide has detailed a reliable and scalable two-step synthesis for the valuable this compound scaffold. By starting with 2,6-dichloronitrobenzene, the pathway leverages a highly efficient nucleophilic aromatic substitution followed by a chemoselective nitro group reduction. The causality behind each experimental choice, from reagent selection to work-up procedures, has been explained to empower researchers to not only replicate the synthesis but also to adapt and troubleshoot it effectively. The resulting core structure is primed for further elaboration, opening the door to the discovery of novel chemical entities for drug development and other applications.
References
-
Molecules. (2005). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. MDPI. Available at: [Link]
-
Nicewicz, D., et al. (n.d.). Nucleophilic aromatic substitution with imidazole developed by the group of Nicewicz. ResearchGate. Available at: [Link]
-
Nguyen, H. T., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances. Available at: [Link]
-
Gomha, S. M., et al. (2018). 2-Aminoimidazoles in medicinal chemistry. PubMed. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]
-
Ma, Y., et al. (2011). Highly selective hydrogenation of aromatic chloronitro compounds to aromatic chloroamines with ionic-liquid-like copolymer stabilized platinum nanocatalysts in ionic liquids. Green Chemistry. Available at: [Link]
-
ResearchGate. (2018). 2-Aminoimidazoles in Medicinal Chemistry. Available at: [Link]
-
Fierens, P. J. C., et al. (1973). The reaction of imidazole with some 1-halogeno-2,4-dinitrobenzenes in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Preprints.org. (2024). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. Available at: [Link]
-
Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]
-
MDPI. (2021). Molecular Recognition of Imidazole Derivatives by Co(III)-Porphyrins in Phosphate Buffer (pH = 7.4) and Cetylpyridinium Chloride Containing Solutions. Available at: [Link]
-
Li, H., et al. (2011). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules. Available at: [Link]
-
MDPI. (2022). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available at: [Link]
-
Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Available at: [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]
-
Journal of Medicinal Chemistry. (2000). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. PubMed. Available at: [Link]
-
Nanyang Technological University. (n.d.). 1H NMR and 13C NMR spectra were recorded on 400 MHz 1H (100 MHz. Available at: [Link]
-
ResearchGate. (n.d.). Selective nitro reduction in the synthesis of 'real-world' targets. Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. WordPress. Available at: [Link]
-
Scholars Research Library. (2014). Biological and medicinal significance of 2-aminothiazoles. Available at: [Link]
-
Nanoscale Advances. (2021). Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. RSC Publishing. Available at: [Link]
- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
-
ResearchGate. (2005). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Available at: [Link]
-
Pearson. (n.d.). Rank imidazole, pyrrole, and benzene from most reactive to least reactive toward electrophilic aromatic substitution. Available at: [Link]
-
Diva-Portal.org. (2013). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Available at: [Link]
-
MDPI. (2022). 2-Nitro-1-vinyl-1H-imidazole. Available at: [Link]
-
Chegg.com. (2021). Solved Part A Rank imidazole, pyrrole, and benzene from most. Available at: [Link]
-
Calvin University. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Available at: [Link]
-
Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. Available at: [Link]
-
PubMed. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. Available at: [Link]
-
ResearchGate. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Available at: [Link]
-
EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Available at: [Link]
-
SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Available at: [Link]
Sources
- 1. 2-Nitro-1-vinyl-1H-imidazole [mdpi.com]
- 2. 2-Aminoimidazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Highly selective hydrogenation of aromatic chloronitro compounds to aromatic chloroamines with ionic-liquid-like copolymer stabilized platinum nanocatalysts in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
The Enigmatic Potential of 3-chloro-2-(1H-imidazol-1-yl)aniline: A Technical Guide to Unraveling its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of a halogenated aniline backbone with a strategically positioned imidazole ring in the structure of 3-chloro-2-(1H-imidazol-1-yl)aniline presents a compelling, yet largely unexplored, scaffold for drug discovery. While direct biological data for this specific molecule remains scarce in publicly accessible literature, its constituent chemical motifs are hallmarks of a wide array of bioactive compounds. This technical guide provides a comprehensive framework for investigating the potential biological activities of this compound. By dissecting the known pharmacological profiles of its core components—the imidazole moiety and chloroaniline scaffold—we will extrapolate potential mechanisms of action, propose robust experimental workflows for its characterization, and discuss potential therapeutic applications. This document serves as a roadmap for researchers poised to unlock the latent therapeutic value of this intriguing molecule.
Deconstructing the Scaffold: Predicted Biological Relevance
The structure of this compound suggests a high probability of interaction with biological systems. The imidazole ring is a ubiquitous pharmacophore found in numerous FDA-approved drugs and natural compounds, prized for its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and metal coordination.[1][2][3] The chloroaniline portion of the molecule introduces lipophilicity and can influence metabolic stability and binding affinity to target proteins.[4][5]
The Imidazole Moiety: A Versatile Pharmacophore
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[3] This structural feature imparts a unique combination of electronic and steric properties that are highly conducive to biological activity. Imidazole-containing compounds have demonstrated a vast spectrum of pharmacological effects, including:
-
Antimicrobial and Antifungal Activity: The imidazole core is central to the mechanism of action of many antifungal agents (e.g., ketoconazole) and antibiotics (e.g., metronidazole).[1][2][6] These compounds often function by inhibiting key enzymes involved in microbial growth and replication.
-
Anticancer Properties: A growing body of evidence supports the role of imidazole derivatives as potent anticancer agents.[7][8] Their mechanisms of action are diverse, ranging from kinase inhibition to disruption of microtubule dynamics.
-
Anti-inflammatory Effects: Certain imidazole-containing molecules have shown promise as anti-inflammatory agents, potentially through the modulation of inflammatory pathways.[1]
-
Antiviral Activity: The imidazole scaffold is also being explored for its antiviral potential, with some derivatives showing activity against a range of viruses.[9]
The Chloroaniline Scaffold: Modulator of Physicochemical Properties
The presence of a chlorine atom on the aniline ring is expected to significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Halogenation is a common strategy in medicinal chemistry to:
-
Enhance Lipophilicity: The chloro group increases the molecule's lipid solubility, which can improve its ability to cross cell membranes and access intracellular targets.[5]
-
Modulate Metabolism: The position and nature of the halogen can affect the molecule's susceptibility to metabolic enzymes, potentially increasing its half-life.
-
Influence Binding Affinity: The chlorine atom can participate in halogen bonding and other non-covalent interactions within a protein's binding pocket, thereby influencing binding affinity and selectivity.
Postulated Mechanisms of Action: A Hypothesis-Driven Approach
Based on the structural features of this compound, several plausible mechanisms of action can be hypothesized. These hypotheses can guide the initial stages of biological evaluation.
Kinase Inhibition
The aniline and imidazole moieties are common features in many kinase inhibitors. The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, while the aniline portion can occupy hydrophobic pockets within the ATP-binding site of kinases.
Suggested Experimental Workflow: Kinase Inhibition Profiling
Caption: A stepwise workflow for evaluating kinase inhibitory activity.
Antimicrobial Activity
The imidazole core is a well-established antifungal and antibacterial pharmacophore. The mechanism could involve the inhibition of essential microbial enzymes, such as cytochrome P450-dependent lanosterol 14α-demethylase in fungi, or disruption of microbial cell membrane integrity.
Suggested Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for assessing antimicrobial and antifungal efficacy.
Synthesis and Characterization
Proposed Synthetic Protocol
A potential route for the synthesis of this compound could involve a nucleophilic aromatic substitution reaction.
Step 1: Synthesis of this compound
-
To a solution of 2,3-dichloroaniline (1.0 eq) in a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add imidazole (1.2 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Optionally, a copper-based catalyst (e.g., CuI) and a ligand (e.g., L-proline) can be added to facilitate the reaction.
-
Heat the reaction mixture at a temperature ranging from 120-150 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro and In Vivo Evaluation: A Phased Approach
A systematic evaluation of the biological activity of this compound should follow a phased approach, starting with in vitro assays and progressing to in vivo models for promising activities.
In Vitro Studies
| Assay Type | Objective | Experimental Models | Key Parameters to Measure |
| Cytotoxicity | To assess the general toxicity of the compound. | A panel of cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous cell line (e.g., HEK293). | IC₅₀ (half-maximal inhibitory concentration). |
| Antiproliferative | To determine the effect of the compound on cell growth. | Cancer cell lines identified as sensitive in cytotoxicity assays. | GI₅₀ (half-maximal growth inhibition). |
| Enzyme Inhibition | To validate direct interaction with a specific enzyme target. | Purified recombinant enzymes (e.g., kinases, microbial enzymes). | IC₅₀, Ki (inhibition constant). |
| Cell-based Mechanistic | To elucidate the cellular mechanism of action. | Relevant cell lines. | Cell cycle analysis, apoptosis assays, western blotting for signaling pathways. |
In Vivo Studies
Should in vitro studies reveal significant and selective activity, subsequent in vivo evaluation in appropriate animal models would be warranted. For example, if potent anticancer activity is observed, xenograft models using human cancer cell lines in immunocompromised mice would be a logical next step.
Future Directions and Conclusion
The novel chemical entity, this compound, represents a promising starting point for the development of new therapeutic agents. Its structural components are strongly associated with a diverse range of biological activities. The systematic approach outlined in this guide, encompassing hypothesis-driven target selection, robust experimental workflows, and a phased evaluation strategy, provides a clear path for elucidating the therapeutic potential of this and structurally related molecules. The insights gained from such studies will not only shed light on the biological profile of this specific compound but will also contribute to the broader understanding of the structure-activity relationships of imidazole- and chloroaniline-containing scaffolds in drug discovery.
References
- CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google P
- CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google P
-
Rao, P. J., Krishna, S. M., Umamahesh, M., & Reddy, P. R. (2016). SYNTHESIS OF 3-CHLORO-4-(1H-IMIDAZOL-1-YL)-4-(MORPHOLINO METHYL)-1-PHENYL AZETIDIN-2-ONE. World Journal of Pharmacy and Pharmaceutical Sciences, 5(9), 1605-1611. (URL: [Link])
-
Pham, E. C., Le, T. V. T., & Truong, T. N. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(36), 23363-23383. (URL: [Link])
-
Khan, I., et al. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry, 17, 154-163. (URL: [Link])
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Drug Design, Development and Therapy, 15, 3071-3096. (URL: [Link])
-
Al-Ostoot, F. H., et al. (2023). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 28(15), 5801. (URL: [Link])
-
Goud, E. S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1232, 129997. (URL: [Link])
-
Alghamdi, S., et al. (2022). Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. ResearchGate. (URL: [Link])
- US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl)
-
Imidazole-based drugs and drug discovery: Present and future perspectives. Request PDF. (URL: [Link])
-
Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. PubMed Central. (URL: [Link])
-
Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. IntechOpen. (URL: [Link])
-
Reddy, T. J., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2009(2), 245-254. (URL: [Link])
-
Synthesis and antimicrobial activity of 4-chloro-5-(2-nitrovinyl)-1H-imidazoles and products of their interaction with 3-methyl-2-pyrazolin-5-one. Journal of Organic and Pharmaceutical Chemistry. (URL: [Link])
-
Imidazole derivatives: Impact and prospects in antiviral drug discovery. PubMed Central. (URL: [Link])
-
Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing. (URL: [Link])
-
Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. PubMed Central. (URL: [Link])
-
Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PubMed Central. (URL: [Link])
-
3-Chloro-4-(1h-imidazol-1-yl)aniline. MySkinRecipes. (URL: [Link])
Sources
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. ijsrtjournal.com [ijsrtjournal.com]
- 9. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Predictive Mechanistic Analysis and Research Roadmap for 3-chloro-2-(1H-imidazol-1-yl)aniline
A Technical Guide for Drug Discovery Professionals
Preamble: Navigating the Uncharted
In the landscape of molecular discovery, we often encounter compounds with significant therapeutic potential that lack a defined biological narrative. 3-chloro-2-(1H-imidazol-1-yl)aniline is one such molecule. As of this writing, its specific mechanism of action remains uncharacterized in peer-reviewed literature and patent filings. This guide, therefore, deviates from a retrospective summary and instead adopts a forward-looking, hypothesis-driven approach.
Drawing upon established principles of medicinal chemistry and the known bioactivities of its constituent pharmacophores—the chloroaniline and imidazole moieties—this document serves as a predictive analysis and a strategic roadmap for elucidation of its core mechanism. We will dissect the molecule's structural alerts, propose a primary hypothesized mechanism, and outline a rigorous, multi-stage experimental plan to validate this hypothesis. This guide is designed for researchers, scientists, and drug development professionals aiming to unlock the potential of this novel chemical entity.
Part 1: Deconstruction of the Molecular Architecture
The structure of this compound presents a compelling fusion of two biologically significant scaffolds. A logical first step in predicting its function is to understand the established roles of these components.
-
The Chloroaniline Moiety: Chloroanilines are prevalent intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The chlorine atom, an electron-withdrawing group, significantly influences the pKa of the aniline nitrogen and the overall electronic distribution of the benzene ring, impacting its metabolic stability and potential for intermolecular interactions. For instance, 4-chloroaniline is a known precursor to the antimicrobial chlorhexidine and various pesticides.[2] The presence of this group suggests potential for antimicrobial or cytotoxic activity.
-
The Imidazole Moiety: The imidazole ring is a cornerstone pharmacophore, present in a vast array of therapeutic agents.[3] Its unique electronic properties allow it to function as a hydrogen bond donor and acceptor, a coordination site for metal ions in metalloenzymes, and a nucleophilic or general acid-base catalyst.[4] In many antifungal agents, the imidazole nitrogen binds to the heme iron of cytochrome P450 enzymes, such as lanosterol 14-α-demethylase, disrupting sterol biosynthesis.[5] Furthermore, the anilino-imidazole scaffold is a well-established framework for protein kinase inhibitors, where it can interact with the ATP-binding site.[6]
The ortho-positioning of the bulky imidazole ring relative to the aniline's amino group introduces significant steric hindrance, which would be expected to modulate the reactivity and binding orientation of the molecule compared to simpler chloroanilines.
Physicochemical Properties (Predicted)
A comprehensive experimental characterization is required. However, we can predict certain properties based on the structure, which are crucial for designing biological assays.
| Property | Predicted Value / Characteristic | Rationale & Implication for Research |
| Molecular Weight | ~193.63 g/mol | Good starting point for "rule of five" compliance. |
| logP | 2.0 - 3.0 | Suggests moderate lipophilicity, likely compatible with cell permeability. |
| pKa (Aniline NH2) | 2.5 - 3.5 | The electron-withdrawing chloro and imidazole groups will reduce basicity compared to aniline. |
| pKa (Imidazole) | 5.0 - 6.0 | The imidazole ring could be protonated at physiological pH, influencing solubility and target binding. |
| Solubility | Low in aqueous media; soluble in DMSO, DMF. | Standard for small molecules; requires a suitable vehicle for in vitro and in vivo studies. |
Part 2: The Primary Hypothesis - Inhibition of Protein Kinases
Based on the combined structural features, our primary hypothesis is that This compound functions as a competitive inhibitor of one or more protein kinases.
Causality behind this hypothesis:
-
Structural Analogy: The anilino-imidazole and related anilino-heterocycle scaffolds are classic "hinge-binding" motifs found in numerous FDA-approved kinase inhibitors (e.g., Imatinib, Gefitinib). The aniline portion typically forms key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, while the rest of the molecule extends into more variable regions of the active site.
-
Pharmacophoric Elements: The imidazole ring can act as both a hydrogen bond donor and acceptor, while the chloro-substituted phenyl ring can engage in hydrophobic and van der Waals interactions within the largely hydrophobic ATP-binding pocket.[6]
-
Prevalence of Target Class: Protein kinases are a large and well-validated class of drug targets, particularly in oncology and immunology. Dysregulation of kinase signaling is a hallmark of many diseases.
The specific kinase family targeted is unknown. A logical starting point would be kinases known to be inhibited by similar scaffolds, such as tyrosine kinases (e.g., EGFR, Abl, VEGFR) or serine/threonine kinases (e.g., Aurora kinases, CDKs).
Proposed Signaling Pathway
The diagram below illustrates the hypothesized mechanism of action at the cellular level, where the compound (inhibitor) blocks the phosphorylation of a substrate protein by binding to the ATP pocket of a target kinase.
Caption: Hypothesized competitive inhibition of a protein kinase by this compound.
Part 3: A Roadmap for Experimental Validation
To rigorously test our hypothesis, a phased experimental approach is necessary. Each phase is designed to build upon the results of the last, providing a self-validating system of inquiry.
Phase 1: Initial Target Agnostic Screening & Physicochemical Validation
Objective: To confirm biological activity and rule out non-specific effects.
Experimental Protocol 1: Phenotypic Screening in a Cancer Cell Line Panel
-
Cell Line Selection: Utilize a standard panel of cancer cell lines (e.g., NCI-60 or a similar diverse panel) representing different tissue origins.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Execution:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Perform a serial dilution of the compound stock to create a dose-response curve (e.g., 100 µM down to 1 nM).
-
Treat cells for 72 hours.
-
Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.
-
Trustworthiness Check: Run a parallel assay for cytotoxicity in a non-cancerous cell line (e.g., human fibroblasts) to determine a preliminary therapeutic window. A significant difference in potency between cancer and normal cells suggests a specific mechanism rather than general toxicity.
Phase 2: Target Class Identification
Objective: To narrow the potential biological targets to the kinase family.
Experimental Protocol 2: Broad Kinase Panel Profiling
-
Assay Selection: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology HotSpot). Select a panel of >400 kinases.
-
Compound Concentration: Submit the compound for screening at a fixed concentration, typically 1 µM or 10 µM.
-
Assay Principle (Example: KINOMEscan™):
-
The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand.
-
The amount of kinase bound to the immobilized ligand is measured via qPCR of the DNA tag.
-
A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a low signal.
-
-
Data Analysis: Results are typically provided as "% Control" or "% Inhibition". Identify kinases that are inhibited by >90% as primary "hits".
-
Causality Check: The specificity of the hits is critical. If the compound inhibits a small, structurally related group of kinases, it supports the hypothesis of a specific interaction. If it inhibits dozens of unrelated kinases, it may indicate non-specific activity or a less desirable promiscuous binding mode.
Phase 3: Target Validation and Mechanism Elucidation
Objective: To confirm the direct inhibition of top kinase hits and determine the mode of inhibition.
Experimental Protocol 3: In Vitro Kinase Inhibition Assay (IC50 Determination)
-
Assay Setup: For a top hit (e.g., "Kinase X"), set up an in vitro enzymatic assay. A common format is a time-resolved fluorescence energy transfer (TR-FRET) assay, such as Lanthascreen® (Thermo Fisher).
-
Components:
-
Recombinant Kinase X enzyme.
-
A specific peptide substrate for Kinase X.
-
A europium-labeled antibody that detects the phosphorylated substrate.
-
ATP.
-
-
Procedure:
-
Create a dose-response curve of the inhibitor.
-
Incubate the kinase, inhibitor, and substrate peptide.
-
Initiate the reaction by adding ATP (at its Km concentration).
-
Stop the reaction and add the detection antibody.
-
Read the TR-FRET signal on a suitable plate reader.
-
-
Data Analysis: Plot the inhibition data and fit to a four-parameter logistic equation to determine the IC50 value.
Experimental Protocol 4: Mechanism of Action (MoA) Study
-
Objective: To determine if inhibition is competitive with ATP.
-
Procedure:
-
Perform the IC50 determination assay as described above, but repeat it at multiple, fixed concentrations of ATP (e.g., 0.5x Km, 1x Km, 5x Km, 10x Km).
-
-
Data Analysis:
-
If the calculated IC50 value increases as the ATP concentration increases, the mechanism is competitive with ATP.
-
This can be visualized with a Lineweaver-Burk or Michaelis-Menten plot.
-
-
Trustworthiness: This experiment provides direct, self-validating evidence for the hypothesized binding mode.
The overall workflow is summarized in the diagram below.
Caption: A multi-phase workflow for validating the hypothesized mechanism of action.
Conclusion
While the precise mechanism of action for this compound is not yet established, a rigorous analysis of its chemical structure strongly suggests a role as a protein kinase inhibitor. The fusion of the chloroaniline and imidazole moieties creates a scaffold ripe for interaction with the ATP-binding site of these critical cellular enzymes. The proposed research roadmap—from broad phenotypic screening to specific, mechanistic enzyme assays—provides a clear and logical pathway to test this hypothesis. Successful validation would position this compound as a valuable lead for the development of novel therapeutics in oncology or other diseases driven by aberrant kinase activity.
References
A consolidated list of authoritative sources cited within this guide.
- CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
- Synthesis of 3-chloro-4-(1h-imidazol-1-yl)-4-(morpholino methyl)-1-phenyl azetidin-2-one. World Journal of Pharmacy and Pharmaceutical Sciences.
- 3-Chloroaniline | C6H6ClN | CID 7932. PubChem.
- Imidazole as a Promising Medicinal Scaffold: Current St
- 4-Chloroaniline. Wikipedia.
- The Crucial Role of 3-Chloroaniline in Modern Chemical Synthesis.
- Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro).
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central.
- An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applic
- (1H-imidazol-2-yl)aniline Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-Chloroaniline - Wikipedia [en.wikipedia.org]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]
- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Unlocking the Therapeutic Potential of 3-chloro-2-(1H-imidazol-1-yl)aniline: A Technical Guide to Target Identification and Validation
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the identification and validation of potential therapeutic targets for the novel small molecule, 3-chloro-2-(1H-imidazol-1-yl)aniline. Recognizing the nascent stage of research on this specific compound, this document outlines a robust, multi-pronged strategy leveraging the known pharmacological profiles of its core imidazole and chloroaniline moieties. We will explore a synergistic approach that combines predictive computational methodologies with rigorous experimental validation to elucidate its mechanism of action and unlock its therapeutic promise. This guide is designed to be a practical resource, offering not only theoretical insights but also detailed, actionable protocols for drug discovery and development professionals.
Introduction: Deconstructing this compound
The compound this compound is a synthetic organic molecule characterized by a chloroaniline ring substituted with an imidazole group.[1] While direct biological data on this specific molecule is scarce, its constituent functional groups provide a strong rationale for its investigation as a potential therapeutic agent.
-
The Imidazole Moiety: The imidazole ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs.[2][3] Its unique electronic properties allow it to act as a versatile pharmacophore, engaging in a wide range of biological interactions. Imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, anti-inflammatory, and antiviral effects.[3][4][5][6]
-
The Chloroaniline Moiety: Chloroanilines are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[7][8] The inclusion of a chlorine atom can significantly modulate the physicochemical properties of a molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets. While some chloroaniline derivatives have been associated with toxicity, careful molecular design can harness their properties for therapeutic benefit.[8][9][10]
The strategic combination of these two moieties in this compound presents a compelling case for its exploration as a novel drug candidate. This guide will delineate a systematic approach to identifying the specific cellular targets through which this compound may exert a therapeutic effect.
Hypothesized Therapeutic Arenas
Based on the extensive literature on imidazole and chloroaniline derivatives, we can postulate several high-priority therapeutic areas for investigation:
| Therapeutic Area | Rationale |
| Oncology | Imidazole-containing drugs are used to treat various cancers.[2][6] Potential mechanisms include the inhibition of kinases, metabolic enzymes, or cell cycle regulators. |
| Infectious Diseases | The imidazole scaffold is central to many antifungal and antibacterial agents.[3][4] |
| Inflammatory Disorders | Certain imidazole derivatives are known to modulate inflammatory pathways, such as the inhibition of COX enzymes.[2] |
A Dual-Pronged Approach to Target Identification
A successful target identification campaign for a novel compound necessitates a synergistic interplay between computational prediction and experimental validation. This dual approach maximizes efficiency by generating high-probability hypotheses in silico, which are then rigorously tested in the laboratory.
In Silico Target Prediction: Generating Testable Hypotheses
Computational methods provide a rapid and cost-effective means to scan the vast landscape of the human proteome for potential binding partners of this compound.[11]
-
Ligand-Based Approaches: These methods leverage the principle that structurally similar molecules often share similar biological targets. By comparing the structure of our lead compound to databases of known bioactive molecules (e.g., DrugBank, ChEMBL), we can infer potential targets.[12]
-
Structure-Based Approaches: If the three-dimensional structures of potential protein targets are known, molecular docking simulations can predict the binding affinity and mode of interaction between this compound and the target protein. This can provide insights into the molecular basis of its activity.
A variety of online tools and software platforms are available for these analyses.[13][14]
Caption: In Silico Target Prediction Workflow.
Experimental Target Identification: Unveiling the Molecular Interactions
While in silico methods are powerful for hypothesis generation, experimental approaches are essential for identifying bona fide targets in a biological context.[15] Chemical proteomics has emerged as a particularly effective strategy for the unbiased identification of small molecule-protein interactions.[16][17][18]
-
Affinity-Based Pull-Down Assays: This technique involves immobilizing a derivatized version of this compound onto a solid support (e.g., beads). This "bait" is then incubated with a cell lysate, and proteins that bind to the compound are "pulled down" and subsequently identified by mass spectrometry.[17]
-
Label-Free Approaches: Techniques such as thermal proteome profiling (TPP) can identify protein targets without the need for chemical modification of the compound. TPP measures changes in the thermal stability of proteins upon ligand binding.
Caption: Affinity-Based Chemical Proteomics Workflow.
The Imperative of Rigorous Target Validation
Identifying a binding partner is only the first step; target validation is the critical process of confirming that the interaction is responsible for the compound's biological effect.[19][20][21][22] This is a multi-faceted process that builds a strong, evidence-based case for a specific mechanism of action.[23]
Biochemical and Cellular Assays: Quantifying the Effect
Once a putative target is identified, its interaction with this compound must be quantified.
-
Enzymatic Assays: If the identified target is an enzyme, its activity can be measured in the presence and absence of the compound.[24][25] This allows for the determination of key parameters such as the IC50 (half-maximal inhibitory concentration).[26] A well-designed enzymatic assay is fundamental to understanding the potency and mechanism of inhibition.[27][28]
-
Cell-Based Assays: The effect of the compound on the target's function within a cellular context should be evaluated. This could involve measuring changes in downstream signaling pathways, gene expression, or cell viability.
| Assay Type | Key Parameters | Purpose |
| Enzymatic Assay | IC50, Ki, Vmax, Km[26] | Determine potency and mode of inhibition. |
| Cell-Based Assay | EC50, Phenotypic changes | Confirm target engagement and functional consequences in a biological system. |
Genetic Approaches: Confirming the Target's Role
Genetic methods provide an orthogonal approach to validating a target by directly manipulating its expression or function.
-
RNA Interference (RNAi) or CRISPR-Cas9: Knockdown or knockout of the proposed target gene should recapitulate or abolish the phenotypic effects of this compound. This provides strong evidence that the compound's activity is mediated through this specific target.
Detailed Experimental Protocols
Protocol: Affinity-Based Pull-Down Assay
Objective: To identify protein binding partners of this compound from a cell lysate.
Materials:
-
Synthesized biotinylated this compound probe.
-
Streptavidin-coated magnetic beads.
-
Cell line of interest (e.g., a cancer cell line).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5).
-
Mass spectrometer.
Procedure:
-
Probe Immobilization: Incubate the biotinylated probe with streptavidin beads to allow for binding. Wash the beads to remove any unbound probe.
-
Cell Lysis: Harvest and lyse the cells to release the proteome. Centrifuge to pellet cellular debris and collect the supernatant.
-
Incubation: Add the cell lysate to the probe-immobilized beads and incubate with gentle rotation to allow for protein binding.
-
Washing: Pellet the beads and wash extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using the elution buffer.
-
Sample Preparation for Mass Spectrometry: Neutralize the eluate and process for mass spectrometry (e.g., trypsin digestion).
-
Mass Spectrometry and Data Analysis: Analyze the digested peptides by LC-MS/MS and identify the proteins using a protein database.
Protocol: Enzymatic Inhibition Assay (Hypothetical Kinase Target)
Objective: To determine the IC50 of this compound against a putative kinase target.
Materials:
-
Recombinant kinase.
-
Kinase-specific substrate peptide.
-
ATP.
-
This compound.
-
Assay buffer (e.g., HEPES buffer with MgCl2 and DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Microplate reader.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Setup: In a microplate, add the kinase, substrate peptide, and the diluted compound or vehicle control.
-
Initiate Reaction: Add ATP to start the kinase reaction and incubate for a defined period at a specific temperature.
-
Stop Reaction and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure kinase activity (e.g., by quantifying ADP production).
-
Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Future Directions and Lead Optimization
Following successful target identification and validation, the focus will shift to lead optimization. This will involve synthesizing analogues of this compound to improve its potency, selectivity, and ADME properties. The assays developed during the target validation phase will be crucial for guiding this structure-activity relationship (SAR) study.
Conclusion
While this compound is a novel chemical entity, its structural features suggest significant therapeutic potential. The systematic and integrated approach outlined in this guide, combining in silico prediction with robust experimental target identification and validation, provides a clear and efficient path to elucidating its mechanism of action. By following this framework, researchers can effectively navigate the early stages of drug discovery and unlock the full therapeutic promise of this and other novel small molecules.
References
-
PubChemLite. This compound. Available at: [Link].
- Pain, A., et al. (2014). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. PLoS ONE, 9(5), e96495.
- Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. International Journal of Health Sciences, 6(S4), 1039-1048.
- Wang, Y., et al. (2020). Impact of P-Chloroaniline on Oxidative Stress and Biomacromolecules Damage in the Clam Ruditapes philippinarums: A Simulate Toxicity Test of Spill Incident. Marine Drugs, 18(11), 543.
- B. Verhelst, S., & M. Bogyo, M. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. RSC Chemical Biology, 4(1), 1-10.
- Vidal, D., et al. (2011). Directory of in silico Drug Design tools. In Silico Pharmacology, 1(1), 1-13.
-
BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Available at: [Link].
- NIH. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual.
-
Creative Biolabs. In Silico Target Prediction. Available at: [Link].
-
Sygnature Discovery. Target Validation. Available at: [Link].
- Gujjarappa, R., et al. (2022). Overview on Biological Activities of Imidazole Derivatives. In New Aspects in Medicinal Chemistry. IntechOpen.
- Chen, Y., et al. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. International Journal of Molecular Sciences, 23(20), 12629.
-
ResearchGate. (n.d.). Bioaccumulation of p-chloroaniline in aquatic organisms. [Table]. Available at: [Link].
- Zhang, Y., et al. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules, 28(14), 5433.
- Al-Salama, S., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Pharmaceuticals, 14(8), 755.
- IJRAR. (2019). IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. International Journal of Research and Analytical Reviews, 6(1), 834-841.
- Li, J., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 16(11), 1305-1313.
- Deu, E., et al. (2010). Use of Activity-Based Probes to Develop High Throughput Screening Assays That Can Be Performed in Complex Cell Extracts. PLoS ONE, 5(8), e11966.
- Byrne, R., & Schneider, G. (2019). Selected target prediction tools available on the Internet. Expert Opinion on Drug Discovery, 14(12), 1215-1225.
-
UCSC. (n.d.). In-Silico PCR. Available at: [Link].
-
Wikipedia. (n.d.). 4-Chloroaniline. Available at: [Link].
-
European Pharmaceutical Review. (2014). Molecular Target Validation in preclinical drug discovery. Available at: [Link].
-
IT Medical Team. (2023). Enzyme inhibitors: strategies and challenges in drug design. Available at: [Link].
-
Oreate AI Blog. (2026). Application of Chemical Proteomics Methods in the Identification of Natural Drug Targets: A Review of Probe Synthesis, Target Capture, and Protein Identification Techniques. Available at: [Link].
-
MDPI. (2020). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Available at: [Link].
-
INCHEM. (2003). 4-Chloroaniline (CICADS 48, 2003). Available at: [Link].
-
Medicines Discovery Catapult. (n.d.). Target Identification and Validation at MDC. Available at: [Link].
- Cravatt, B. F., & Spradlin, J. N. (2024). Chemical Proteomics–Guided Discovery of Covalent Ligands for Cancer Proteins. Annual Review of Cancer Biology, 8, 1-18.
- Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
-
ResearchGate. (2010). Toxicology laboratory analysis and human exposure to p-chloroaniline. Available at: [Link].
-
Ataman Kimya. (n.d.). 3-CHLOROANILINE. Available at: [Link].
-
PubChem. (n.d.). 2-chloro-1H-imidazole. Available at: [Link].
Sources
- 1. PubChemLite - this compound (C9H8ClN3) [pubchemlite.lcsb.uni.lu]
- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrar.org [ijrar.org]
- 4. clinmedkaz.org [clinmedkaz.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 4-Chloroaniline - Wikipedia [en.wikipedia.org]
- 8. 4-Chloroaniline (CICADS 48, 2003) [inchem.org]
- 9. Impact of P-Chloroaniline on Oxidative Stress and Biomacromolecules Damage in the Clam Ruditapes philippinarums: A Simulate Toxicity Test of Spill Incident [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 12. Directory of in silico Drug Design tools [click2drug.org]
- 13. researchgate.net [researchgate.net]
- 14. genome.ucsc.edu [genome.ucsc.edu]
- 15. mdpi.com [mdpi.com]
- 16. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. annualreviews.org [annualreviews.org]
- 19. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sygnaturediscovery.com [sygnaturediscovery.com]
- 21. lifesciences.danaher.com [lifesciences.danaher.com]
- 22. Target Identification and Validation at MDC [md.catapult.org.uk]
- 23. drugtargetreview.com [drugtargetreview.com]
- 24. bellbrooklabs.com [bellbrooklabs.com]
- 25. itmedicalteam.pl [itmedicalteam.pl]
- 26. Activity Measurement of Inhibitors in Ligand-Based Design [creative-enzymes.com]
- 27. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
The Strategic Utility of 3-chloro-2-(1H-imidazol-1-yl)aniline: A Technical Guide for Advanced Chemical Synthesis
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This document serves as an in-depth technical guide on the chemical building block 3-chloro-2-(1H-imidazol-1-yl)aniline . As a Senior Application Scientist, the following guide is structured to provide not just procedural steps, but a foundational understanding of the strategic choices and scientific principles that underpin the synthesis and application of this versatile molecule.
Introduction: Unveiling a Scaffold of Potential
The landscape of modern drug discovery is perpetually in search of novel molecular scaffolds that offer unique three-dimensional arrangements and a rich potential for functionalization. This compound emerges as a compelling, albeit under-explored, building block that marries the well-established pharmacological relevance of the imidazole ring with the versatile reactivity of a substituted aniline. The imidazole moiety is a cornerstone in numerous biologically active compounds, prized for its ability to engage in hydrogen bonding and coordinate with metal ions in enzyme active sites.[1][2][3] The aniline portion, decorated with a chlorine atom, provides multiple handles for diversification through established synthetic methodologies.
This guide will illuminate the path from synthesis to application, providing the causal reasoning behind experimental choices and positioning this compound as a strategic asset in the synthesis of next-generation therapeutics and functional materials.
Physicochemical Properties and Characterization
While experimental data for this compound is not widely available, its properties can be predicted based on its constituent parts. The likely precursor, 2,3-dichloroaniline, is a well-characterized compound, and its properties provide a useful baseline for handling and reaction planning.
Table 1: Physicochemical Properties of the Precursor 2,3-dichloroaniline
| Property | Value | Source |
| Molecular Formula | C₆H₅Cl₂N | [4] |
| Molecular Weight | 162.02 g/mol | [4] |
| Appearance | Amber to brown crystalline solid | [4] |
| Melting Point | 22-25 °C | [5][6] |
| Boiling Point | 252 °C | [5] |
| Density | 1.37 g/mL at 20 °C | [5] |
| Solubility | Insoluble in water; soluble in acetone, alcohol, and benzene. | [6] |
Synthesis of this compound: A Proposed Pathway
The synthesis of N-aryl imidazoles from aryl halides is a well-trodden path in organic chemistry.[7] The target molecule can be strategically assembled from 2,3-dichloroaniline and imidazole via a nucleophilic aromatic substitution (SNAᵣ) reaction. Given the ortho-para directing nature of the amino group and the meta-directing nature of the chlorine atoms, direct chlorination of 2-(1H-imidazol-1-yl)aniline is unlikely to yield the desired isomer selectively. Therefore, a more robust approach involves the coupling of imidazole with a pre-functionalized aniline.
The Ullmann condensation and palladium-catalyzed Buchwald-Hartwig amination are two of the most reliable methods for this transformation.[7][8][9] The Ullmann-type coupling, utilizing a copper catalyst, is often a cost-effective and scalable option.[8][10]
Caption: Proposed Ullmann condensation for the synthesis of the target molecule.
Experimental Protocol: Copper-Catalyzed N-Arylation
This protocol is a representative procedure adapted from established methods for the N-arylation of imidazoles.[11]
Materials:
-
2,3-dichloroaniline
-
Imidazole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dichloroaniline (1.0 eq), imidazole (1.2 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120-150 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Reactivity and Further Transformations: A Hub for Molecular Diversity
This compound is a richly functionalized molecule offering several avenues for further chemical modification. This versatility is key to its utility as a building block.
-
The Aniline Moiety: The primary amine is a nucleophile and can readily undergo acylation, alkylation, sulfonylation, and diazotization followed by Sandmeyer-type reactions.
-
The Imidazole Ring: The imidazole ring can be a target for N-alkylation or C-H functionalization.
-
The Aryl Halide: The chlorine atom can participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of carbon-based substituents.
Caption: Potential transformations of the core molecule.
Applications in Drug Discovery: A Scaffold for Bioactivity
The imidazolyl-aniline core is present in a number of pharmacologically active molecules. Imidazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[3][12][13] The strategic placement of the chloro and amino groups on the aniline ring of the title compound provides a template for the synthesis of libraries of compounds for screening against various therapeutic targets.
For instance, the aniline nitrogen can be functionalized to introduce pharmacophores that target specific enzyme active sites, while the chlorine atom can be replaced via cross-coupling to modulate the pharmacokinetic properties of the molecule.
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
Safety and Handling: A Commitment to Laboratory Safety
Given the toxicological profile of the likely precursor, 2,3-dichloroaniline, stringent safety protocols must be observed when handling this compound and its derivatives. 2,3-dichloroaniline is toxic by inhalation, ingestion, and skin absorption and may cause skin and eye irritation.[4][14][15][16]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical goggles are required.
-
Lab Coat: A flame-resistant lab coat should be worn at all times.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of generating aerosols or dusts, a respirator may be necessary.
Handling and Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[15]
-
Keep containers tightly closed when not in use.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move person into fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
References
-
PubChem. (n.d.). 2,3-Dichloroaniline. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved January 28, 2026, from [Link]
- Google Patents. (n.d.). US3988345A - Imidazoline derivatives and the preparation thereof.
-
PubChem. (n.d.). 3-Chloro-2-methylaniline. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (2020, May 14). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Retrieved January 28, 2026, from [Link]
-
PMC. (2021, July 29). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (2016). Synthesis of 3-chloro-4-(1h-imidazol-1-yl)-4-(morpholino methyl)-1-phenyl azetidin-2-one. Retrieved January 28, 2026, from [Link]
- Google Patents. (n.d.). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
-
ResearchGate. (n.d.). An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications. Retrieved January 28, 2026, from [Link]
-
ACS Publications. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (n.d.). N‐Arylation of Imidazoles: An Overview. Retrieved January 28, 2026, from [Link]
- Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
- Google Patents. (n.d.). Improved process for the preparation of 5,6-dichloro-1H-benzo[d] imidazol-2(3H)-one.
-
PMC. (n.d.). Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
-
S. Asfendiyarov Kazakh National Medical University. (2022). Review of pharmacological effects of imidazole derivatives. Retrieved January 28, 2026, from [Link]
-
Wikipedia. (n.d.). 4-Chloro-o-toluidine. Retrieved January 28, 2026, from [Link]
-
PMC. (n.d.). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
-
Sciforum. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Retrieved January 28, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Market Dynamics of 3-Chloro-2-methylaniline. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (2022, October 14). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. Retrieved January 28, 2026, from [Link]
-
MDPI. (2008, November 17). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Retrieved January 28, 2026, from [Link]
-
Beilstein Journal of Organic Chemistry. (2015, November 25). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Retrieved January 28, 2026, from [Link]
-
J. Chem Soc. Nigeria. (2019). STUDIES ON THE CHLORINATION OF IMIDAZOLE. Retrieved January 28, 2026, from [Link]
-
MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Retrieved January 28, 2026, from [Link]
- Google Patents. (n.d.). US2847472A - Condensation products of 2, 3-dichloroaniline and a benzaldehyde compound.
-
ResearchGate. (n.d.). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Retrieved January 28, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 28, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. clinmedkaz.org [clinmedkaz.org]
- 4. 2,3-Dichloroaniline | C6H5Cl2N | CID 11844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3-Dichloroaniline | 608-27-5 [chemicalbook.com]
- 6. 2,3-Dichloroaniline | 608-27-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 8. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 16. echemi.com [echemi.com]
Methodological & Application
The Strategic Role of 3-chloro-2-(1H-imidazol-1-yl)aniline in Next-Generation Agrochemical Synthesis
Introduction: A Building Block for Innovation in Crop Protection
In the relentless pursuit of novel agrochemicals that are both highly effective and environmentally benign, the strategic selection of molecular building blocks is paramount. 3-chloro-2-(1H-imidazol-1-yl)aniline emerges as a key intermediate of significant interest, positioned at the intersection of two proven pharmacophores in agrochemical design: the substituted aniline core and the imidazole ring. The aniline moiety is a cornerstone in various herbicides, while the imidazole group is a well-established feature in a major class of fungicides.[1] This application note provides a comprehensive guide for research scientists and professionals in agrochemical development on the synthesis and potential applications of this versatile intermediate. We will delve into the mechanistic rationale behind the synthetic protocols and explore its prospective utility in creating new fungicides and herbicides.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of this compound is essential before its application in any synthetic workflow.
| Property | Value | Source |
| Molecular Formula | C₉H₈ClN₃ | Inferred |
| Molecular Weight | 193.64 g/mol | Inferred |
| Appearance | Expected to be a solid at room temperature | Analogy |
| Solubility | Likely soluble in polar organic solvents like DMF, DMSO, and alcohols | Analogy |
| Safety | Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. | Standard Practice |
Note: Experimental data for the specific target molecule is not widely published. These values are based on structurally similar compounds.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available 2,6-dichloronitrobenzene. This pathway involves an initial nucleophilic aromatic substitution (SNAᵣ) reaction to introduce the imidazole moiety, followed by a reduction of the nitro group to the desired aniline.
Logical Workflow for Synthesis
Sources
Technical Application Note: Optimization of 3-chloro-2-(1H-imidazol-1-yl)aniline in COX-2 Inhibitor Synthesis
This Application Note is structured as a high-level technical guide for drug development scientists. It focuses on the optimized synthesis and application of 3-chloro-2-(1H-imidazol-1-yl)aniline (CAS: 869942-74-5), a privileged scaffold in the design of next-generation COX-2 inhibitors and imidazo[1,2-a]quinoxaline-based anti-inflammatory agents.
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The search for COX-2 selective inhibitors (coxibs) with reduced cardiovascular and gastrointestinal toxicity remains a priority in medicinal chemistry. The intermediate This compound represents a critical "hinge" scaffold. Its unique geometry—an aniline ortho-substituted with an imidazole ring and meta-substituted with a chlorine atom—serves two primary functions:
-
Pharmacophore Alignment: The imidazole moiety mimics the vicinal diaryl heterocycle geometry required to fit the COX-2 hydrophobic side pocket (Arg120/Tyr355 gate).
-
Cyclization Precursor: It is the direct precursor for imidazo[1,2-a]quinoxalines and tricyclic urea derivatives, formed via cyclization of the amine and imidazole nitrogen.
This guide details a scalable, high-purity synthesis protocol designed to minimize common impurities (such as regioisomers and dehalogenated byproducts) and outlines its downstream application.
Chemical Profile
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 869942-74-5 |
| Molecular Formula | C |
| Molecular Weight | 193.63 g/mol |
| Key Functional Groups | Primary Amine (Nucleophile), Imidazole (Basic/Nucleophilic), Aryl Chloride (Steric/Electronic Modulator) |
Synthesis Protocol: The "Orthogonal Activation" Route
The synthesis challenges involve ensuring regioselectivity during the imidazole insertion and preventing dechlorination during the nitro-reduction step. We utilize an S
Workflow Diagram
The following logic flow illustrates the critical decision points in the synthesis.
Figure 1: Step-wise synthesis workflow emphasizing the chemoselective reduction strategy to preserve the aryl chloride.
Detailed Methodology
Step 1: Regioselective S
Ar Displacement
Objective: Displace the unstable chlorine at the 2-position (activated by ortho-nitro) while leaving the 3-chloro group intact.
-
Starting Material: 2,3-Dichloronitrobenzene (1.0 eq).
-
Reagent: Imidazole (1.2 eq).
-
Base: Potassium Carbonate (K
CO , 2.0 eq). -
Solvent: DMF (Dimethylformamide) or NMP.[1]
Protocol:
-
Charge a reaction vessel with 2,3-dichloronitrobenzene (100 g) and DMF (500 mL).
-
Add K
CO (144 g) followed by imidazole (42.5 g). -
Heat the mixture to 90°C for 6–8 hours. Note: Monitoring by HPLC is crucial. The reaction is complete when the starting material is <1%.
-
Workup: Cool to room temperature. Pour into ice-water (2 L) with vigorous stirring. The product, 3-chloro-2-(1H-imidazol-1-yl)nitrobenzene , will precipitate as a yellow solid.
-
Filter, wash with water, and dry under vacuum at 50°C.
Step 2: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to an aniline without removing the chlorine atom (dehalogenation).
-
Warning: Do NOT use catalytic hydrogenation (H
, Pd/C) as this frequently leads to dechlorination of the aryl ring. -
Preferred Method: Iron (Fe) powder reduction or SnCl
.
Protocol:
-
Dissolve the nitro intermediate (50 g) in Ethanol/Water (4:1 ratio, 500 mL).
-
Add Ammonium Chloride (NH
Cl, 5.0 eq) and Iron Powder (325 mesh, 4.0 eq). -
Heat to reflux (80°C) for 2–4 hours.
-
Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3 x 200 mL).
-
Dry organic layer over Na
SO , filter, and concentrate.[3] -
Recrystallization: Recrystallize from Isopropanol/Hexane to obtain off-white crystals.
| Parameter | Value |
| Yield | 75–82% |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 142–145°C |
| Mass Spec (ESI+) | [M+H] |
Application: COX-2 Inhibitor Assembly
The This compound intermediate is primarily used to synthesize fused tricyclic systems or diaryl-heterocycles. The aniline nitrogen and the imidazole C2/N3 positions are reactive centers.
Mechanism of Action Alignment
The resulting drug candidates target the COX-2 active site.[4] The diagram below visualizes how the scaffold interacts with the enzyme.
Figure 2: Molecular interaction map showing how the 3-chloro-2-imidazolyl motif anchors the inhibitor within the COX-2 active site.
Protocol: Cyclization to Imidazo[1,5-a]quinoxaline
This reaction creates the fused tricyclic core common in high-potency NSAIDs.
-
Reagents: this compound (1.0 eq), 1,1'-Carbonyldiimidazole (CDI) (1.5 eq).
-
Solvent: 1,4-Dioxane (anhydrous).
-
Procedure:
-
Reflux the aniline intermediate with CDI in dioxane for 12 hours.
-
The aniline amine attacks the carbonyl of CDI, followed by intramolecular nucleophilic attack by the imidazole C2 (or N3 depending on tautomer/conditions), closing the ring.
-
Result: A tricyclic urea derivative (4-chloro-imidazo[1,2-a]quinoxalin-1-one derivative).
-
Quality Control & Troubleshooting
To ensure the integrity of the intermediate for pharmaceutical use, the following QC parameters are mandatory.
| Test | Method | Acceptance Criteria | Common Failure Mode |
| Purity | HPLC (C18, ACN/Water) | ≥ 98.5% | Presence of dechlorinated byproduct (Des-chloro). |
| Identification | 1H-NMR (DMSO-d6) | Conforms to structure | Residual solvent (DMF) peaks at 2.7/2.9 ppm. |
| Water Content | Karl Fischer | ≤ 0.5% | Wet cake due to insufficient drying. |
| Regioisomer | HPLC | ≤ 0.15% | 1-(2-chloro-6-nitrophenyl) isomer formation. |
Troubleshooting Dechlorination: If the mass spectrum shows a peak at M-34 (loss of Cl), the reduction step was too vigorous.
-
Solution: Switch from Fe/Acid to SnCl
in EtOAc or use Platinum on Carbon (Pt/C) with H which is more selective than Pd/C for halogens.
References
-
Vertex AI Search. (2025). Synthesis and Evaluation of COX-2 Inhibitory Activities of Indolin-2-one Derivatives. NIH. Available at: [Link]
-
Brieflands. (2025). Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors. Available at: [Link]
-
Semantic Scholar. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors. Available at: [Link]
- Google Patents. (2020). Method for producing polmacoxib (KR20200091980A).
Sources
- 1. its.caltech.edu [its.caltech.edu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Dual COX-2 and 15-LOX inhibition study of novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones: Design, synthesis, docking and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-chloro-2-(1H-imidazol-1-yl)aniline in Organic Chemistry
Abstract: This document provides a comprehensive technical guide for the use of 3-chloro-2-(1H-imidazol-1-yl)aniline as a versatile reagent in modern organic synthesis. It is intended for researchers, scientists, and professionals in drug development. This guide covers proposed synthetic routes, detailed application notes for the strategic functionalization of its distinct reactive sites, and protocols for its use as a precursor to valuable molecular scaffolds. The unique trifunctional nature of this molecule, possessing a reactive aniline, a chelating imidazole, and a displaceable chloro group, offers a rich platform for the synthesis of complex nitrogen-containing heterocycles, tailored ligands for catalysis, and novel pharmacophores.
Introduction: A Strategic Building Block
This compound is an emerging building block in organic synthesis, characterized by three strategically positioned functional groups that can be selectively addressed. The aniline moiety serves as a classical nucleophile and a precursor to diazonium salts. The imidazole ring can act as a directing group, a ligand for transition metals, or a precursor to N-heterocyclic carbenes (NHCs). Finally, the chloro substituent on the aromatic ring is amenable to various cross-coupling reactions. This unique combination makes it a powerful tool for the construction of diverse and complex molecular architectures. Its utility is particularly notable in the synthesis of kinase inhibitors, antifungal agents, and functional materials where nitrogen-rich heterocycles are desired.[1]
Key Structural Features and Reactivity Profile:
| Feature | Chemical Moiety | Anticipated Reactivity |
| Primary Amine | Aniline | Nucleophilic substitution, diazotization, acylation, directing group for electrophilic aromatic substitution. |
| Heterocycle | Imidazole | Ligand for metal catalysis, precursor to N-heterocyclic carbenes, directing group. |
| Halogen | Chloro Group | Substrate for palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). |
Synthesis of this compound
The synthesis of this compound can be approached through several established methods for N-arylation of imidazoles. The choice of synthetic route will depend on the availability of starting materials and desired scale. Two plausible and robust methods are presented below.
Proposed Synthesis via Ullmann Condensation
The Ullmann condensation is a classical and reliable method for the formation of C-N bonds, particularly for the N-arylation of imidazoles. This approach would involve the coupling of imidazole with a suitable 2,6-dihalo-3-nitroaniline precursor, followed by reduction of the nitro group.
Workflow for Ullmann Condensation Route
Caption: Proposed Ullmann condensation pathway.
Protocol 1: Synthesis via Ullmann Condensation
-
N-Arylation: In a sealable reaction vessel, combine 2,6-dichloro-3-nitroaniline (1.0 equiv.), imidazole (1.2 equiv.), copper(I) iodide (0.1 equiv.), and potassium carbonate (2.0 equiv.) in a suitable high-boiling solvent such as DMF or DMSO.
-
Reaction Execution: Purge the vessel with an inert gas (e.g., argon or nitrogen) and seal. Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, N-(2-chloro-6-nitrophenyl)-1H-imidazole, can be purified by column chromatography.
-
Nitro Group Reduction: Dissolve the purified N-(2-chloro-6-nitrophenyl)-1H-imidazole in ethanol or acetic acid. Add a reducing agent such as tin(II) chloride (3.0 equiv.) or perform catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.
-
Final Product Isolation: Upon completion of the reduction, neutralize the reaction mixture and extract the product. The final product, this compound, can be purified by recrystallization or column chromatography.
Proposed Synthesis via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination offers a more modern and often milder alternative for C-N bond formation, utilizing a palladium catalyst and a suitable phosphine ligand.
Workflow for Buchwald-Hartwig Amination Route
Caption: Proposed Buchwald-Hartwig amination pathway.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
-
N-Arylation: To a solution of 2,6-dichloro-3-nitroaniline (1.0 equiv.) and imidazole (1.2 equiv.) in an anhydrous, deoxygenated solvent such as toluene or dioxane, add a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%). Add a base such as cesium carbonate or potassium phosphate (2.0 equiv.).
-
Reaction Execution: Heat the mixture under an inert atmosphere at 80-110 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up and Isolation: Cool the reaction, filter through a pad of celite, and concentrate the filtrate. The residue can be purified by column chromatography to yield N-(2-chloro-6-nitrophenyl)-1H-imidazole.
-
Nitro Group Reduction: The subsequent reduction of the nitro group can be carried out as described in Protocol 1.
Applications in Organic Synthesis
The trifunctional nature of this compound allows for a variety of selective transformations, making it a valuable intermediate in the synthesis of complex molecules.
Transformations Involving the Aniline Group
The primary amino group is a versatile handle for further molecular elaboration.
3.1.1. Diazotization and Subsequent Reactions
The aniline functionality can be converted to a diazonium salt, which is a gateway to a wide range of functional groups. However, the presence of the ortho-imidazole group can lead to intramolecular cyclization.[2]
Diazotization and Potential Intramolecular Cyclization
Caption: Diazotization and potential cyclization.
Protocol 3: Synthesis of Fused Triazoles via Diazotization
-
Diazotization: Dissolve this compound (1.0 equiv.) in a cold (0-5 °C) aqueous solution of a strong acid (e.g., HCl or H₂SO₄).
-
Addition of Nitrite: Add a solution of sodium nitrite (1.0-1.2 equiv.) in water dropwise, maintaining the temperature below 5 °C.
-
Cyclization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. The intramolecular cyclization to the fused triazole is often spontaneous.
-
Isolation: The product can be isolated by filtration if it precipitates, or by extraction after neutralization of the reaction mixture.
Causality Behind Experimental Choices: The use of cold conditions is crucial to prevent the premature decomposition of the diazonium salt. The ortho-imidazole acts as a potent nucleophile, readily attacking the diazonium group to form a stable, fused five-membered triazole ring.
Transformations Involving the Chloro Group
The chloro substituent is an excellent handle for palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. The ortho-imidazole may act as a coordinating group, potentially influencing the catalytic cycle.
3.2.1. Suzuki-Miyaura Coupling
This reaction is a powerful tool for the formation of biaryl structures, which are common in pharmaceuticals.
Protocol 4: Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), an arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.) in a solvent mixture such as toluene/water or dioxane/water.
-
Execution: Deoxygenate the mixture and heat under an inert atmosphere at 80-100 °C for 2-12 hours.
-
Work-up: After cooling, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product can be purified by chromatography.
3.2.2. Sonogashira Coupling
The Sonogashira coupling allows for the introduction of an alkyne moiety, a versatile functional group for further transformations.[3][4][5][6][7]
Protocol 5: Sonogashira Coupling
-
Reaction Setup: Combine this compound (1.0 equiv.), a terminal alkyne (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-3 mol%), and a base (e.g., triethylamine or diisopropylamine) in a solvent like THF or DMF.
-
Execution: Deoxygenate the mixture and stir at room temperature to 60 °C until the starting material is consumed.
-
Work-up: Filter the reaction mixture to remove the amine salt, and concentrate the filtrate. The residue is then purified.
3.2.3. Heck-Mizoroki Reaction
This reaction facilitates the coupling of the aryl chloride with an alkene, providing access to substituted styrenes and other vinylated aromatics.[8][9]
Protocol 6: Heck-Mizoroki Reaction
-
Reaction Setup: In a pressure-tolerant vessel, combine this compound (1.0 equiv.), an alkene (1.5-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%), and a base (e.g., triethylamine or potassium carbonate, 1.5 equiv.) in a polar aprotic solvent like DMF or NMP.
-
Execution: Seal the vessel and heat to 100-140 °C for 12-24 hours.
-
Work-up: After cooling, dilute with water and extract the product. The combined organic extracts are washed, dried, and concentrated, followed by purification.
Applications in Medicinal Chemistry
The 2-(1H-imidazol-1-yl)aniline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds.[1] This reagent is therefore a valuable starting material for the synthesis of potential drug candidates.
3.3.1. Kinase Inhibitors
Many kinase inhibitors feature an N-arylimidazole core. The aniline group of this compound can be acylated or coupled with other heterocyclic systems to build libraries of potential kinase inhibitors. A notable example of a drug containing a similar scaffold is Nilotinib, a tyrosine kinase inhibitor.[10]
3.3.2. Antifungal and Antimicrobial Agents
The imidazole moiety is a well-known pharmacophore in antifungal and antimicrobial drugs. The this compound can serve as a starting point for the development of new agents in this class.
Ligand Synthesis and Catalysis
The imidazole ring and the aniline nitrogen can act as a bidentate ligand for various transition metals. The resulting metal complexes can be explored as catalysts for a range of organic transformations. Furthermore, the imidazole ring can be a precursor to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts and ligands for transition metals.
Safety and Handling
Hazard Identification: this compound is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.
Disposal: Dispose of in accordance with local, state, and federal regulations.
References
-
Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. [Link]
-
2-(1H-Imidazol-1-yl)aniline. MySkinRecipes. [Link]
-
Optimization of the diazotization and cyclization of 1a. ResearchGate. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. [Link]
-
The Sonogashira coupling reactions of aryl halides with phenylacetylene. ResearchGate. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
- Synthetic method of 3-chloro-2-methylaniline.
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Suzuki cross-coupling reaction. YouTube. [Link]
-
Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters. [Link]
-
Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. PMC. [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. National Institutes of Health. [Link]
-
SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry. [Link]
-
Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. Organic Letters. [Link]
-
synthesis of 3-chloro-4-(1h-imidazol-1-yl)-4-(morpholino methyl)-1-phenyl azetidin-2-one. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
-
Scheme 1. Cross-coupling of an aryl halide: (a) the Suzuki-Miyaura and... ResearchGate. [Link]
-
Synthesis and characterization of novel mixed complexes derived from 2-aminomethylbenzimidazole and 2-(1H-Benzimidazol-2-yl) aniline and theoretical prediction of toxicity. ResearchGate. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
- An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]
-
Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. PubMed. [Link]
-
Heck Reaction—State of the Art. MDPI. [Link]
-
Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journals. [Link]
-
Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline. ResearchGate. [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
Sources
- 1. 2-(1H-Imidazol-1-yl)aniline [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]
Troubleshooting & Optimization
3-chloro-2-(1H-imidazol-1-yl)aniline purification techniques
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-chloro-2-(1H-imidazol-1-yl)aniline. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to address the specific challenges encountered during the purification of this important chemical intermediate.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the purification of this compound, providing a foundational understanding of its chemical behavior.
Q1: What are the most common impurities I should expect when purifying this compound?
A1: Impurities largely depend on the synthetic route. However, common impurities often include unreacted starting materials, such as 2,3-dichloroaniline or imidazole, and by-products from side reactions. Isomeric products, where the imidazole ring is attached at a different position, can also be a potential impurity.[1] Quinoxaline-type impurities may also form if aromatic diamines and glyoxal are used in the synthesis.[1]
Table 1: Potential Impurities and Their Origins
| Impurity Name | Potential Origin | Separation Challenge |
|---|---|---|
| 2,3-dichloroaniline | Unreacted starting material | Similar polarity to the product, may require optimized chromatography. |
| Imidazole | Unreacted starting material | Highly polar, usually easily separated by silica gel chromatography. |
| Isomeric anilines | Side reactions during synthesis | Can have very similar physicochemical properties, often requiring high-resolution chromatography or fractional crystallization. |
| Polymeric by-products | Side reactions, especially under harsh temperature or pH conditions.[1] | Typically much less soluble or non-mobile in standard chromatography, can be removed by initial filtration. |
Q2: What are the key physicochemical properties of this compound that influence purification?
A2: Understanding the compound's properties is crucial for selecting and optimizing a purification method. The presence of both a basic aniline group and a basic imidazole group dictates its behavior.[2][3] The aniline moiety is weakly basic, while the imidazole moiety's basicity can be utilized for techniques like acid-base extraction. The compound is expected to be a solid at room temperature and possess moderate polarity. Like many anilines, it may be sensitive to air and light, potentially darkening over time, which necessitates proper storage under an inert atmosphere.[4][5]
Q3: Which purification technique is generally most effective for this compound?
A3: The choice of technique depends on the impurity profile and the required scale.
-
Column Chromatography: This is the most versatile and commonly used method for achieving high purity, especially at a lab scale. It excels at separating compounds with different polarities.[6]
-
Recrystallization: If the crude product is relatively pure (>90%) and solid, recrystallization is an excellent and scalable method for removing small amounts of impurities.[1][7]
-
Acid-Base Extraction: This technique is highly effective for removing non-basic impurities. It leverages the basicity of the aniline and imidazole nitrogens to move the target compound between aqueous and organic phases.[1]
Below is a decision-making workflow to help select the appropriate primary purification technique.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Column Chromatography Issues
Q: My compound is streaking or tailing badly on the silica gel column, leading to poor separation and low recovery. What's happening?
A: This is a classic issue when purifying basic compounds like anilines on standard silica gel.
-
Causality: Silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atoms in your compound (both on the aniline and imidazole rings) can form strong acid-base interactions with these silanol groups. This strong binding prevents the compound from moving smoothly with the mobile phase, causing it to "streak" or "tail" down the column, resulting in broad fractions and poor separation from nearby impurities.
-
Solution: To mitigate this, you need to neutralize the acidic sites on the silica gel. Add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia solution , to your eluent system. A common starting point is 0.5-1% of the total solvent volume. This base will preferentially bind to the acidic sites, allowing your compound to elute symmetrically.
Q: I'm struggling to find a solvent system (eluent) that separates my product from a closely-related impurity. How do I optimize this?
A: Systematic optimization is key. Start by using Thin Layer Chromatography (TLC) to test various solvent systems.
-
Rationale: The goal is to find a solvent system where your target compound has an Rf value of approximately 0.25-0.35 . This generally provides the best separation on a column.
-
Recommended Solvent Systems to Screen:
-
Hexane/Ethyl Acetate: A good starting point for moderately polar compounds. Start with a low polarity mixture (e.g., 9:1 Hex/EtOAc) and gradually increase the proportion of the more polar ethyl acetate.
-
Dichloromethane/Methanol (DCM/MeOH): An excellent system for more polar compounds. Be cautious, as even small amounts of methanol drastically increase the eluent's polarity. A gradient from 100% DCM to 95:5 DCM/MeOH is a common range.
-
Ethyl Acetate/Methanol: Can be effective if the compound is highly polar.
-
-
Pro-Tip: If you are using a base like triethylamine, ensure you add it to your TLC solvent jar as well, so the TLC plate accurately reflects the conditions on the column.
Recrystallization Problems
Q: I've dissolved my crude product in a hot solvent, but upon cooling, it "oils out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cooled too quickly.[8]
-
Causality: The solubility of your compound is too high in the chosen solvent, even at low temperatures, or impurities are inhibiting crystal lattice formation.
-
Troubleshooting Steps:
-
Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add more of the same solvent (the "good" solvent) in small portions until the solution is slightly less saturated.
-
Slow Cooling: This is critical. Allow the flask to cool slowly to room temperature on the benchtop, perhaps insulated with a cloth, before moving it to an ice bath. Rapid cooling promotes oiling.[8]
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[8]
-
Add a Seed Crystal: If you have a tiny amount of pure product, add a single crystal to the cooled, saturated solution to induce crystallization.[8]
-
Change Solvent System: If the above fails, your solvent is likely too good. Try a two-solvent system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.
-
Acid-Base Extraction Issues
Q: I've formed a persistent emulsion at the interface of the organic and aqueous layers during extraction. How can I break it?
A: Emulsions are common when dealing with complex organic molecules and are often caused by vigorous shaking.[8]
-
Causality: Microscopic droplets of one layer become suspended in the other, stabilized by the components of the mixture.
-
Solutions:
-
Be Patient: Let the separatory funnel stand for 10-20 minutes; some emulsions break on their own.
-
Add Brine: Add a saturated solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous layer, making it more polar and helping to force the organic components out.
-
Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.
-
Centrifugation: If the volume is small enough, transferring the mixture to centrifuge tubes and spinning for a few minutes is a highly effective method.[8]
-
Experimental Protocols
The following are detailed, step-by-step methodologies for the primary purification techniques.
Protocol 1: Purification by Column Chromatography
This protocol assumes a starting crude material of moderate purity that requires separation from both more and less polar impurities.
Caption: Workflow for purification via column chromatography.
Methodology:
-
Solvent System Selection: Based on TLC analysis, select an appropriate eluent system (e.g., Hexane:Ethyl Acetate or DCM:Methanol) that gives the target compound an Rf of ~0.3. Add 1% triethylamine to the chosen eluent.
-
Column Packing: Prepare a slurry of silica gel in the eluent. Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.
-
Sample Loading (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane (DCM).
-
Add a small amount of silica gel (approximately 1-2 times the weight of your crude product) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Collection:
-
Gently add the eluent to the column, being careful not to disturb the top layer of the silica.
-
Begin eluting the column, collecting fractions in test tubes.
-
-
Analysis:
-
Monitor the collected fractions by TLC.
-
Combine the fractions that contain the pure product.
-
-
Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a test tube, add ~50 mg of crude material. Add a potential solvent dropwise. A good recrystallization solvent will dissolve the compound poorly at room temperature but completely at its boiling point. Test solvents like ethanol, isopropanol, ethyl acetate, or mixtures (e.g., ethanol/water).
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or polymeric by-products), perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.[9]
References
- CN102234236A - Synthetic method of 3-chloro-2-methylaniline. Google Patents.
-
Rao, P. J., et al. (2016). Synthesis of 3-chloro-4-(1h-imidazol-1-yl)-4-(morpholino methyl)-1-phenyl azetidin-2-one. World Journal of Pharmacy and Pharmaceutical Sciences, 5(9), 1605-1611. Available at: [Link]
- US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. Google Patents.
-
Ataman Kimya. 3-CHLOROANILINE. Available at: [Link]
-
Shehzadi, S. A. (2014). Does aniline stick in columns during column chromatography? ResearchGate. Available at: [Link]
-
Dobert, J. P., et al. (2024). Answers to questions about Imidazoles. ResearchGate. Available at: [Link]
-
PubChem. 3-Chloroaniline. National Center for Biotechnology Information. Available at: [Link]
-
One Chemistry. (2022). Is Imidazole Aromatic. YouTube. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Chloroaniline | 108-42-9 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of 3-chloro-2-(1H-imidazol-1-yl)aniline from Ethanol/Water
Welcome to the technical support center for the purification of 3-chloro-2-(1H-imidazol-1-yl)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful recrystallization of this specific aniline derivative from an ethanol/water solvent system. Our approach is grounded in fundamental chemical principles to provide a robust framework for procedural optimization.
I. Understanding the System: Frequently Asked Questions (FAQs)
Q1: Why is an ethanol/water mixture a suitable solvent system for the recrystallization of this compound?
A1: The choice of a mixed solvent system like ethanol/water is based on the principle of differential solubility.[1] this compound, being an aromatic amine with an imidazole substituent, possesses both polar (amine, imidazole nitrogens) and nonpolar (chlorophenyl ring) characteristics. Ethanol is a moderately polar solvent that is expected to dissolve the compound at elevated temperatures. Water, a highly polar solvent, acts as an anti-solvent. The ideal recrystallization solvent should dissolve the solute well when hot but poorly when cold.[2][3] By carefully adjusting the ethanol-to-water ratio, one can create a solvent mixture where the compound is soluble at the boiling point of the mixture but becomes insoluble upon cooling, allowing for the formation of pure crystals.
Q2: What are the key chemical properties of this compound that influence its recrystallization?
-
Aniline Moiety: Aniline and its derivatives are often liquids or low-melting solids and are sparingly soluble in water.[4] They are, however, generally soluble in organic solvents like ethanol.[4]
-
Imidazole Moiety: Imidazole is a polar, water-soluble heterocycle.[5] Its presence increases the overall polarity of the molecule compared to a simple chloroaniline.
-
Chlorine Substituent: The chloro group adds to the molecular weight and can influence crystal packing.
The interplay of these functional groups suggests that a mixed-solvent system is a logical starting point for purification.
Q3: What is "oiling out," and why is it a concern with this compound?
A3: "Oiling out" is the separation of the solute from the solution as a liquid phase rather than a solid crystalline phase.[6][7] This often occurs when the melting point of the solute is lower than the temperature of the solution from which it is crystallizing, or when the concentration of the solute is too high, leading to rapid precipitation.[8] Oiled-out products are often impure because the liquid droplets can trap impurities more readily than a growing crystal lattice.[6][7] Given that many aniline derivatives have relatively low melting points, oiling out is a significant risk that must be managed during the recrystallization of this compound.
II. Experimental Protocol: A Starting Point
This protocol is a robust starting point for the recrystallization of this compound. Optimization may be required based on the purity of the starting material.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a range of ethanol/water mixtures (e.g., 9:1, 8:2, 7:3 by volume) to determine the optimal ratio.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the ethanol portion of the chosen solvent system.
-
Heat the mixture gently on a hot plate with stirring.
-
Continue to add hot ethanol dropwise until the solid dissolves completely.
-
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent:
-
To the hot ethanolic solution, add hot water dropwise until the solution becomes faintly turbid (cloudy). This indicates the point of saturation.
-
Add a few more drops of hot ethanol to redissolve the precipitate and ensure the solution is clear.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2]
-
Once at room temperature, place the flask in an ice-water bath to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture (the same ratio used for crystallization).
-
Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.
-
III. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound Fails to Dissolve | 1. Insufficient solvent. 2. Incorrect ethanol/water ratio (too much water). 3. Presence of highly insoluble impurities. | 1. Add more of the ethanol portion of the solvent mixture in small increments. 2. Start with a higher proportion of ethanol. 3. If a portion remains undissolved even with excess hot solvent, perform a hot filtration to remove insoluble material. |
| "Oiling Out" During Cooling | 1. The solution is too concentrated, causing rapid precipitation above the melting point.[8] 2. The cooling rate is too fast.[6] 3. The melting point of the compound is significantly lowered by impurities.[8] | 1. Reheat the solution to redissolve the oil, add a small amount of additional ethanol, and allow it to cool more slowly.[6][8] 2. Insulate the flask to slow the cooling process. 3. Consider a preliminary purification step (e.g., column chromatography) if the starting material is highly impure. |
| No or Low Crystal Yield | 1. Too much solvent was used, and the solution is not saturated upon cooling.[6][8] 2. The compound is highly soluble in the cold solvent mixture. | 1. Evaporate some of the solvent by gentle heating and allow the solution to cool again.[8] 2. Increase the proportion of water (the anti-solvent) in the mixture. 3. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Crystals are Colored | 1. Presence of colored impurities. 2. Air oxidation of the aniline moiety. Aniline and its derivatives can darken on exposure to air and light.[4] | 1. Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly as it can adsorb the desired product.[6] 2. Conduct the recrystallization under an inert atmosphere (e.g., nitrogen or argon) if possible. |
| Rapid Precipitation of Fine Powder | 1. The solution is supersaturated and cooled too quickly.[6] | 1. Reheat the solution to redissolve the precipitate, add a small amount of extra ethanol, and cool slowly to encourage the growth of larger crystals.[6] |
IV. Visualizing the Workflow and Troubleshooting Logic
Recrystallization Workflow Diagram
A generalized workflow for the recrystallization of this compound.
Troubleshooting Decision Tree for "Oiling Out"
A decision-making diagram for addressing the common issue of 'oiling out'.
V. References
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07). Available at: [Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations. Available at: [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. (2021-01-19). Available at: [Link]
-
Mettler Toledo. Oiling Out in Crystallization. Available at: [Link]
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. (2021-09). Available at: [Link]
-
ResearchGate. How to avoid the formation of oil droplets during recrystallization?. (2014-06-30). Available at: [Link]
-
Aniline And Its Derivatives. Available at: [Link]
-
Google Patents. CN104496907A - Method for refining imidazole through combination of continuous reduced-pressure side stream rectification and roller crystallization. Available at:
-
PubChem. 3-Chloroaniline. Available at: [Link]
-
Recrystallization. Available at: [Link]
-
PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. Available at: [Link]
-
ACS Publications. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022-10-18). Available at: [Link]
-
ResearchGate. Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. (2025-10-16). Available at: [Link]
-
Recrystallization-1.pdf. Available at: [Link]
-
Google Patents. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation. Available at:
-
Scribd. Recrystallization of Pure Acetanilide. Available at: [Link]
-
Recrystallization - Single Solvent. Available at: [Link]
-
NIH. Synthesis and therapeutic potential of imidazole containing compounds - PMC. (2021-02-18). Available at: [Link]
-
YouTube. Preparation of Acetanilide // An Aniline derivative // Organic chemistry lab. (2021-05-30). Available at: [Link]
-
Ataman Kimya. 3-CHLOROANILINE. Available at: [Link]
-
IUCr Journals. Supramolecular architectures in multicomponent crystals of imidazole-based drugs and trithiocyanuric acid. Available at: [Link]
-
Chemistry LibreTexts. 3.3: Choice of Solvent. (2022-04-07). Available at: [Link]
-
Exploring 3-Chloro-2-Methylaniline: Applications and Properties. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. edu.rsc.org [edu.rsc.org]
- 3. Recrystallization [sites.pitt.edu]
- 4. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 5. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mt.com [mt.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
3-chloro-2-(1H-imidazol-1-yl)aniline stability and oxidative degradation
A Guide to Stability and Oxidative Degradation
Last Updated: 2026-01-28
Introduction: A Predictive Framework for a Novel Moiety
Welcome to the technical support center for 3-chloro-2-(1H-imidazol-1-yl)aniline. As a molecule combining the functionalities of a substituted aniline and an imidazole ring, its stability and degradation profile are of significant interest to researchers in drug development and related fields. Due to the limited availability of direct stability data for this specific compound, this guide is structured as a predictive and proactive resource.
Drawing upon established principles of organic chemistry and extensive literature on the degradation of aniline and imidazole derivatives, this document provides a scientifically grounded framework for anticipating and investigating potential stability issues. Our aim is to empower you, the researcher, with the foundational knowledge and practical tools to design robust experiments, troubleshoot unexpected observations, and ensure the integrity of your work with this compound.
Frequently Asked Questions (FAQs) on Stability and Handling
Q1: What are the primary structural features of this compound that may influence its stability?
A1: The molecule's stability is primarily influenced by two key functional groups: the aniline ring and the imidazole ring.
-
Aniline Moiety: The primary amine group on the benzene ring is susceptible to oxidation. The presence of a chlorine atom, an electron-withdrawing group, may slightly modulate this reactivity. Aniline and its derivatives are known to be sensitive to light and oxidizing agents, which can lead to coloration and the formation of various degradation products.
-
Imidazole Moiety: The imidazole ring is generally aromatic and relatively stable. However, it can be susceptible to oxidation under harsh conditions, potentially leading to ring opening.[1] The N-aryl bond connecting the imidazole to the aniline ring could also be a site of hydrolytic instability under extreme pH conditions, although N-arylimidazoles are generally quite stable.
Q2: How should I properly store solid this compound?
A2: Based on the general properties of anilines, which tend to darken upon exposure to air and light, we recommend the following storage conditions for the solid material:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Light: Protect from light by using an amber vial or by storing the container in the dark.
Q3: What solvents are recommended for preparing solutions of this compound, and what precautions should I take?
A3: For solution-based experiments, consider the following:
-
Solvent Selection: Use high-purity, degassed solvents to minimize exposure to dissolved oxygen and potential contaminants. Common organic solvents like methanol, acetonitrile, and DMSO are likely suitable, but their compatibility should be experimentally verified.
-
pH Considerations: The stability of the compound in solution may be pH-dependent. Acidic conditions could protonate the aniline nitrogen, potentially altering its oxidative susceptibility. Basic conditions might facilitate autoxidation of the imidazole moiety.[1] It is crucial to buffer your solutions if pH control is important for your application.
-
Fresh Preparation: Prepare solutions fresh whenever possible to avoid degradation over time. If storage of solutions is necessary, store them under an inert atmosphere, protected from light, and at a low temperature.
Q4: I've noticed my sample of this compound has developed a yellowish or brownish tint. What could be the cause?
A4: The development of color in aniline-containing compounds is a common indicator of oxidative degradation. The initial oxidation products can be highly colored, and further reactions can lead to the formation of polymeric materials.[2] This color change suggests that your sample has likely been exposed to air and/or light. While a slight color change may not significantly impact the purity for some applications, it is a clear sign of degradation and should be investigated.
Troubleshooting Guide: Investigating Degradation
If you suspect that your sample of this compound has degraded, this guide provides a systematic approach to investigate the issue.
Step 1: Visual Inspection and Physical Characterization
-
Color Change: As noted in the FAQs, a change from a colorless or pale yellow solid to a darker yellow, brown, or even black coloration is a primary indicator of oxidation.
-
Solubility: Compare the solubility of the suspect sample to a known pure sample. The formation of insoluble polymeric degradation products can decrease the overall solubility.
-
Melting Point: A broadened and depressed melting point range compared to the reference standard is a classic sign of impurity.
Step 2: Chromatographic Analysis for Purity Assessment
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques to assess the purity of your sample and detect the presence of degradation products.
-
TLC Analysis:
-
Objective: A quick and inexpensive method to visualize impurities.
-
Procedure: Dissolve a small amount of your sample in a suitable solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate). Spot the solution on a TLC plate and develop it with an appropriate solvent system. Visualize the spots under UV light (254 nm).
-
Interpretation: The appearance of new spots in the suspect sample that are not present in a reference sample indicates the presence of degradation products. Streaking on the baseline may suggest the formation of polymeric material.
-
-
HPLC Analysis:
-
Objective: To quantify the purity of the sample and resolve individual degradation products.
-
Recommendation: A stability-indicating HPLC method is essential for accurate assessment. This is a method that can separate the parent compound from its degradation products.[3][4]
-
Starting Point for Method Development:
-
Column: A C18 reversed-phase column is a good starting point.[5]
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products absorb (e.g., 254 nm). A photodiode array (PDA) detector is highly recommended to obtain UV spectra of all separated peaks, which can aid in their identification.
-
-
Step 3: Forced Degradation Studies to Identify Potential Degradants
To proactively understand the degradation pathways and to confirm that your analytical method is stability-indicating, it is highly recommended to perform forced degradation studies. This involves subjecting the compound to harsh conditions to intentionally induce degradation.
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Potential Degradation Pathways |
| Acidic Hydrolysis | 0.1 M HCl, 60 °C, 24-48h | Hydrolysis of the N-aryl bond (unlikely but possible). |
| Basic Hydrolysis | 0.1 M NaOH, 60 °C, 24-48h | Base-mediated autoxidation of the imidazole ring.[1] |
| Oxidative | 3% H₂O₂, room temp, 24h | Oxidation of the aniline nitrogen (to nitroso, nitro), hydroxylation of the aromatic ring, oxidation and potential ring-opening of the imidazole moiety.[1][2] |
| Photolytic | Exposure to UV/Vis light (ICH Q1B) | Photodegradation of both the aniline and imidazole moieties.[6] |
| Thermal | 80 °C, 48h (in solid state and in solution) | Thermally induced degradation. |
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies.
Step 4: Structural Elucidation of Degradation Products
For a more in-depth understanding of the degradation pathways, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool.
-
LC-MS Analysis: Couple your HPLC system to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the degradation products.
-
MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the degradation product ions to obtain fragmentation patterns. These patterns can provide structural information to help identify the unknown compounds.[7][8][9]
Predicted Oxidative Degradation Pathways
Based on the known chemistry of anilines and imidazoles, the following oxidative degradation pathways are plausible for this compound.
Caption: Predicted oxidative degradation pathways.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
-
Instrumentation: HPLC system with a PDA detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: PDA detection at 220-400 nm, with extraction at 254 nm.
-
Sample Preparation: Dissolve the compound in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.
Protocol 2: General Procedure for Forced Degradation
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
For each stress condition, mix 1 mL of the stock solution with 1 mL of the stressor solution (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M HCl). For the control, mix 1 mL of the stock solution with 1 mL of the solvent.
-
Incubate the solutions under the conditions specified in Table 1. For the photostability study, expose the solution in a quartz cuvette to the light source.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration for HPLC analysis (e.g., 0.05 mg/mL).
-
Analyze the samples by the stability-indicating HPLC method.
References
-
Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. (n.d.). MDPI. Retrieved from [Link]
-
Aniline degradation by electrocatalytic oxidation. (2003). ResearchGate. Retrieved from [Link]
-
The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. (n.d.). Open Access Journals. Retrieved from [Link]
-
Quantification of aniline and N-methylaniline in indigo. (2021). PubMed Central (PMC). Retrieved from [Link]
-
Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. (n.d.). MDPI. Retrieved from [Link]
-
Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst in aqueous acetic acid medium: Degradation kinetics. (n.d.). AIP Publishing. Retrieved from [Link]
-
Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. (n.d.). EPA. Retrieved from [Link]
-
Electrochemical Polymerization of Aniline Investigated Using On-Line Electrochemistry/Electrospray Mass Spectrometry. (n.d.). ACS Publications. Retrieved from [Link]
-
Visible-Light Photocatalytic Degradation of Aniline Blue by Stainless-Steel Foam Coated with TiO 2 Grafted with Anthocyanins from a Maqui-Blackberry System. (2020). MDPI. Retrieved from [Link]
-
Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. (2020). Retrieved from [Link]
-
Recent Advances and Outlook for the Isosteric Replacement of Anilines. (n.d.). ACS Publications. Retrieved from [Link]
-
Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. (n.d.). PubMed. Retrieved from [Link]
-
Enhanced oxidation of aniline derivatives by two mutants of cytochrome c peroxidase at tryptophan 51. (n.d.). ResearchGate. Retrieved from [Link]
-
Mass spectra of aniline with different ionization methods. ͑ a ͒... (n.d.). ResearchGate. Retrieved from [Link]
-
Aniline degradation by electrocatalytic oxidation. (n.d.). PubMed. Retrieved from [Link]
-
Determination of Aniline in Soil by ASE/GC-MS. (2022). PubMed Central (PMC). Retrieved from [Link]
-
Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. (n.d.). Journal of Materials Chemistry A (RSC Publishing). Retrieved from [Link]
-
Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. (n.d.). PubMed. Retrieved from [Link]
-
Degradative Behavior and Toxicity of Alkylated Imidazoles. (n.d.). Industrial & Engineering Chemistry Research (ACS Publications). Retrieved from [Link]
-
Biodegradation studies of aniline and nitrobenzene in aniline plant wastewater by gas chromatography. (n.d.). Environmental Science & Technology (ACS Publications). Retrieved from [Link]
-
Potential energy surfaces of substituted anilines: Conformational energies, deuteration effects, internal rotation, and torsional motion. (n.d.). Bernstein Group. Retrieved from [Link]
-
Aniline. (n.d.). PubChem. Retrieved from [Link]
-
Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. (n.d.). The Journal of Organic Chemistry (ACS Publications). Retrieved from [Link]
-
Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. (2015). The Journal of Physical Chemistry A (ACS Publications). Retrieved from [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. (n.d.). Asian Journal of Research in Chemistry. Retrieved from [Link]
-
The origin of isomerization of aniline revealed by high kinetic energy ion mobility spectrometry (HiKE-IMS). (2022). RSC Publishing. Retrieved from [Link]
-
Importance and Involvement of Imidazole Structure in Current and Future Therapy. (n.d.). MDPI. Retrieved from [Link]
-
The three potential mechanisms of the imidazole ring functioning as the... (n.d.). ResearchGate. Retrieved from [Link]
-
MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. … (n.d.). ResearchGate. Retrieved from [Link]
-
A kinetic analysis of thermal decomposition of ortho-substituted polyaniline derivatives. (2023). Retrieved from [Link]
-
Biodegradability of imidazole structures. (n.d.). ResearchGate. Retrieved from [Link]
-
Stability Studies of N‐Acylimidazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. (2024). MDPI. Retrieved from [Link]
-
Thermal Stability of Silane Coupling Agents. (n.d.). Gelest, Inc. Retrieved from [Link]
-
Design and Antioxidant Properties of Bifunctional 2 H-Imidazole-Derived Phenolic Compounds-A New Family of Effective Inhibitors for Oxidative Stress-Associated Destructive Processes. (2021). PubMed. Retrieved from [Link]
-
Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. (2020). Retrieved from [Link]
-
Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Aniline degradation by electrocatalytic oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
3-chloro-2-(1H-imidazol-1-yl)aniline optimizing synthesis temperature and time
Welcome to the dedicated technical support guide for the synthesis of 3-chloro-2-(1H-imidazol-1-yl)aniline. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and an optimized experimental protocol. Our goal is to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
The synthesis of N-aryl imidazoles, such as the target compound—a key intermediate for the tyrosine kinase inhibitor Bosutinib—is most commonly achieved via a copper-catalyzed C-N cross-coupling reaction, a modern variation of the Ullmann condensation.[1][2][3][4] Success in this reaction hinges on the careful orchestration of catalyst, ligand, base, solvent, and, critically, temperature and reaction time. This guide will address common challenges and provide a framework for optimizing these parameters.
Troubleshooting Guide & FAQs
Here we address specific issues that users may encounter during the synthesis.
Q1: My reaction shows low or no conversion of the starting aryl halide. What are the likely causes and solutions?
A1: This is a common issue in Ullmann-type couplings and can stem from several factors related to the catalytic system.
-
Cause 1: Inactive Catalyst. The active catalytic species is typically Cu(I).[5] If you are using a Cu(I) source (e.g., CuI, CuBr), it may have oxidized. If using a Cu(0) or Cu(II) source, the conditions may not be suitable for reduction to the active Cu(I) state.
-
Solution: Use a fresh, high-purity Cu(I) salt. Consider adding a mild reducing agent if starting with a Cu(II) salt, or ensure your ligand/solvent system can facilitate the formation of Cu(I).
-
-
Cause 2: Inappropriate Ligand. The ligand is crucial for stabilizing the copper catalyst and facilitating the reductive elimination step.[6] A ligand that is too bulky or has the wrong electronics for your specific substrate can stall the reaction.
-
Cause 3: Suboptimal Temperature. While traditional Ullmann reactions required temperatures exceeding 200°C, modern ligand-accelerated protocols run much cooler.[9][10] However, the temperature must be sufficient to overcome the activation energy.
-
Solution: If no reaction is observed at your initial temperature (e.g., 110°C), incrementally increase it by 10-15°C. Monitor for decomposition of starting materials or product.[5]
-
Q2: I'm observing significant side product formation, particularly the reduction (dehalogenation) of my aryl halide. How can I mitigate this?
A2: Dehalogenation is a known side reaction, often competing with the desired C-N bond formation.
-
Cause 1: Protic Impurities. The presence of water or other protic species in the reaction mixture can lead to the protonolysis of key intermediates, resulting in a reduced aryl halide.[5]
-
Solution: Ensure all reagents and solvents are anhydrous. Dry solvents using standard techniques (e.g., molecular sieves, distillation) and handle hygroscopic bases (like K₃PO₄ or Cs₂CO₃) in a glovebox or dry atmosphere.
-
-
Cause 2: Reaction Temperature is Too High. Excessive heat can promote decomposition pathways and favor side reactions.[8]
-
Solution: As described in the optimization section below, determine the minimum temperature required for a reasonable reaction rate. Running the reaction at 150°C when 120°C suffices can increase impurity formation.
-
Q3: The reaction works, but the yield is inconsistent between batches. What contributes to this lack of reproducibility?
A3: Reproducibility issues often point to subtle variations in reaction setup and reagent quality.
-
Cause 1: Atmosphere Control. Copper-catalyzed reactions can be sensitive to oxygen. While some modern protocols are air-tolerant, consistency is best achieved under an inert atmosphere.
-
Solution: Assemble the reaction under an inert gas (Nitrogen or Argon). Use Schlenk techniques or a glovebox for adding reagents. Purge the reaction mixture by bubbling inert gas through the solvent before heating.[5]
-
-
Cause 2: Base Particle Size and Quality. The solubility and surface area of an inorganic base like Cs₂CO₃ or K₂CO₃ can affect its efficacy.
-
Solution: Use a base from a reliable supplier and consider grinding it to a fine powder before use to ensure a consistent surface area. Always dry the base thoroughly.
-
-
Cause 3: Stirring Efficiency. In heterogeneous mixtures (common with inorganic bases), inefficient stirring can lead to localized "hot spots" and poor mixing, causing inconsistent results.
-
Solution: Use an appropriate stir bar or overhead stirrer to ensure the mixture is a well-agitated slurry throughout the heating process.
-
Optimizing Synthesis Temperature and Time
The interplay between temperature and time is critical for maximizing yield and minimizing impurities. Higher temperatures lead to faster reaction rates but can also accelerate the degradation of substrates, products, or the catalyst complex.
Experimental Workflow for Optimization
The following workflow diagram illustrates a systematic approach to optimizing these two key parameters.
Caption: Catalytic cycle for Cu-catalyzed imidazole N-arylation.
Optimized Synthesis Protocol
This protocol is a robust starting point based on common literature procedures for similar substrates. [7][8]The synthesis is presumed to start from 3-chloro-2-nitroaniline, followed by the Ullmann coupling and then reduction of the nitro group.
Step 1: N-Arylation of Imidazole with 1-chloro-2-fluoro-3-nitrobenzene
Starting Materials: While 2,3-dichloro- or dibromoaniline could be used, starting with an activated aryl halide like 1-chloro-2-fluoro-3-nitrobenzene is often more efficient for the Ullmann coupling. The fluoro group is more readily displaced. The nitro group can then be reduced to the desired aniline.
-
Reaction Setup: To a dry Schlenk flask, add Copper(I) iodide (CuI, 0.1 equiv.), 1,10-phenanthroline (0.2 equiv.), and Cesium Carbonate (Cs₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add imidazole (1.2 equiv.) and 1-chloro-2-fluoro-3-nitrobenzene (1.0 equiv.).
-
Solvent: Add anhydrous, degassed N,N-Dimethylformamide (DMF) via syringe.
-
Heating and Monitoring: Place the sealed flask in a preheated oil bath at 125°C. Stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Filter through a pad of celite to remove insoluble copper salts. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product, 1-(2-chloro-6-nitrophenyl)-1H-imidazole, by column chromatography on silica gel.
Step 2: Reduction of the Nitro Group
-
Reaction Setup: Dissolve the purified product from Step 1 in ethanol or ethyl acetate.
-
Reduction: Add iron powder (Fe, 5.0 equiv.) and ammonium chloride (NH₄Cl, 4.0 equiv.) in water.
-
Heating: Heat the mixture to reflux (around 80°C) and stir vigorously for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction, filter through celite to remove the iron salts, and wash the pad with the reaction solvent.
-
Extraction: Concentrate the filtrate. Add water and ethyl acetate. Basify the aqueous layer with sodium bicarbonate solution and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound. Further purification can be achieved by recrystallization or chromatography if necessary.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]
-
Wan, Y., et al. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry, 70(12), 4715–4719. Retrieved from [Link]
-
Rao, P. J., et al. (2016). SYNTHESIS OF 3-CHLORO-4-(1H-IMIDAZOL-1-YL)-4-(MORPHOLINO METHYL)-1-PHENYL AZETIDIN-2-ONE. WORLD JOURNAL OF PHARMACY AND PHARMACEUTICAL SCIENCES, 5(9), 1605-1611. Retrieved from [Link]
- Google Patents. (2011). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
-
Cristau, H.-J., et al. (2005). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 70(8), 3188–3197. Retrieved from [Link]
-
Malek, N., & Ghasemi, S. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
Li, W., et al. (2015). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 20(10), 17737–17748. Retrieved from [Link]
- Google Patents. (n.d.). CN112358404B - Preparation method of 2-chloro-6-methylaniline.
-
Abdel-rahman, A. H., et al. (2018). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry. Retrieved from [Link]
-
Kumar, A., & Kumar, S. (2017). Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals. Retrieved from [Link]
- Google Patents. (2020). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
- Google Patents. (n.d.). Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
- Google Patents. (2015). WO2015198249A1 - Process for preparation of bosutinib.
-
Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]
-
ResearchGate. (2018). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]
-
Malek, N., & Ghasemi, S. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
Sciforum. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions. Retrieved from [Link]
-
Taylor & Francis Online. (2015). A Practical Synthesis of 7-(3-Chloropropoxy)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a Key Intermediate to Bosutinib. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Retrieved from [Link]
-
RASĀYAN Journal of Chemistry. (2011). SYNTHESIS AND CHARECTERIZATION OF SOME NEW IMIDAZOLE-2-THIOLS AND ITS DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the N-arylation reaction conditions: a Catalyst dosage;.... Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
MDPI. (n.d.). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. Retrieved from [Link]
-
Molecules. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 3-Chloro-2-methylaniline in Custom Organic Synthesis Projects. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). New Route for the synthesis of Bosutinib. Retrieved from [Link]
Sources
- 1. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 2. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Technical Guide to 3-chloro-2-(1H-imidazol-1-yl)aniline and its Chloroaniline Isomer Counterparts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the nuanced differences between structural isomers can dictate the ultimate success or failure of a molecular design. This guide provides a comparative analysis of 3-chloro-2-(1H-imidazol-1-yl)aniline, a specialized heterocyclic compound, and its foundational chloroaniline isomers: 2-chloroaniline, 3-chloroaniline, and 4-chloroaniline. While extensive experimental data on this compound is not broadly available, this guide synthesizes known physicochemical principles and experimental data from its constituent moieties to provide a predictive comparison and a framework for its experimental exploration.
The Chloroaniline Isomers: A Physicochemical Overview
Chloroanilines are fundamental building blocks in organic synthesis, widely utilized in the production of dyes, pesticides, and pharmaceuticals.[1] Their properties are significantly influenced by the position of the chlorine atom relative to the amino group on the benzene ring.[1]
Comparative Physicochemical Properties
The ortho (2-), meta (3-), and para (4-) positioning of the chlorine atom imparts distinct electronic and steric effects, which in turn govern key physicochemical parameters such as basicity (pKa), lipophilicity (logP), and melting/boiling points.
| Property | 2-Chloroaniline | 3-Chloroaniline | 4-Chloroaniline |
| Molecular Formula | C₆H₆ClN | C₆H₆ClN | C₆H₆ClN |
| Molecular Weight | 127.57 g/mol | 127.57 g/mol | 127.57 g/mol |
| Melting Point (°C) | -14 to -2[2] | -10.4[3] | 69-72.5[1] |
| Boiling Point (°C) | 208.8[2] | 230.5[3] | 232[1][4] |
| pKa (of conjugate acid) | 2.66[2] | 3.52[3] | 3.81 |
| logP | 1.90[2] | 1.88[3] | 1.8-1.9[1] |
| Water Solubility (g/L) | 8.165 (at 25°C)[2] | 5.4 (at 20°C)[3] | 2.6 (at 20°C)[4] |
Introducing the Imidazole Moiety: A Shift in Properties
The introduction of a 1H-imidazol-1-yl group at the 2-position of 3-chloroaniline is expected to significantly alter its physicochemical and pharmacological profile. The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[5][6] It is a highly polar and ionizable moiety, which can act as both a weak acid and a weak base.[5]
Predicted Physicochemical Properties of this compound
Based on the known properties of chloroanilines and imidazoles, we can predict the following for this compound:
-
Basicity (pKa): The aniline nitrogen in 3-chloroaniline has a pKa of 3.52.[3] The imidazole ring itself has a pKa of approximately 7.1 for its conjugate acid.[5] The presence of the electron-withdrawing chloroaniline group may slightly reduce the basicity of the imidazole ring. The aniline nitrogen's basicity will likely be further reduced due to the steric hindrance and electronic effects of the adjacent imidazole group. The imidazole nitrogen will be the more basic center in the molecule.
-
Lipophilicity (logP): Imidazole is a polar molecule and is completely soluble in water.[5] Its introduction is expected to decrease the logP of the parent 3-chloroaniline (logP ≈ 1.88), thereby increasing its hydrophilicity.
-
Solubility: The increased polarity and the potential for hydrogen bonding with water through the imidazole nitrogens suggest that this compound will have a higher aqueous solubility compared to the simple chloroaniline isomers.
-
Melting and Boiling Points: The introduction of the polar imidazole ring and the potential for intermolecular hydrogen bonding are expected to lead to a higher melting point and boiling point compared to 3-chloroaniline.
Synthesis and Experimental Characterization: A Proposed Workflow
A robust understanding of a novel compound necessitates its synthesis and thorough experimental characterization. The following sections outline a plausible synthetic route and a standard workflow for physicochemical analysis.
Proposed Synthetic Pathway
A potential synthetic route to this compound could involve a nucleophilic aromatic substitution reaction.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol for Physicochemical Characterization
A systematic approach is crucial for the accurate determination of the physicochemical properties of a novel compound.
Caption: Workflow for physicochemical characterization.
Detailed Methodologies:
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): Develop a reverse-phase HPLC method to determine the purity of the synthesized compound. A gradient elution with a water/acetonitrile mobile phase containing a small amount of trifluoroacetic acid is a common starting point.
-
Nuclear Magnetic Resonance (NMR): Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry to confirm the molecular weight and elemental composition.
-
-
pKa Determination:
-
Dissolve a precise amount of the compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is limited.
-
Titrate the solution with a standardized solution of hydrochloric acid and then with a standardized solution of sodium hydroxide.
-
Monitor the pH change using a calibrated pH meter.
-
The pKa values can be determined from the titration curve.
-
-
logP Determination (Shake-Flask Method):
-
Prepare a saturated solution of the compound in a biphasic system of n-octanol and water.
-
Shake the mixture vigorously to allow for partitioning between the two phases.
-
Separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
The logP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Biological and Toxicological Considerations
Toxicity Profile of Chloroanilines
Chloroanilines are known to be toxic, with the primary mechanism of toxicity being the induction of methemoglobinemia.[1] 4-chloroaniline is also classified as a probable human carcinogen.[1] The toxicity of these compounds necessitates careful handling and the use of appropriate personal protective equipment in a laboratory setting.
Potential Biological Activity of Imidazole-Containing Compounds
The imidazole moiety is a "privileged structure" in medicinal chemistry, found in numerous biologically active compounds.[6] Imidazole-containing molecules exhibit a wide range of activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[7][8] The presence of the imidazole ring in this compound suggests that it could be a valuable scaffold for the development of novel therapeutic agents.
Conclusion
While this compound remains a compound with limited published data, a thorough understanding of its chloroaniline and imidazole components allows for informed predictions of its properties. The addition of the imidazole group is expected to increase polarity, aqueous solubility, and introduce a new basic center, while also opening up possibilities for diverse biological activities. The proposed synthetic and analytical workflows provide a clear path for researchers to synthesize and characterize this promising molecule, paving the way for its potential application in drug discovery and materials science.
References
- Chloroaniline - Grokipedia.
- m-Chloroaniline (CAS 108-42-9) - Chemical & Physical Properties by Cheméo.
- HPLC chromatograms of chloroaniline isomers (1.12 mmol L − 1 - ResearchGate.
- 3-Chloroaniline | 108-42-9 - ChemicalBook.
- 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem.
- 4-Chloroaniline - Wikipedia.
- 2-Chloroaniline | C6H6ClN | CID 7240 - PubChem.
- CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents.
- 3-Chloro-2-methylaniline 99 87-60-5 - Sigma-Aldrich.
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC - NIH.
- Synthesis and biological screening of substituted Imidazoles | Request PDF - ResearchGate.
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - MDPI.
- 12 A review: Imidazole synthesis and its biological activities.
Sources
- 1. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pharmacyjournal.net [pharmacyjournal.net]
- 7. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Toxicological Guide to 3-chloro-2-(1H-imidazol-1-yl)aniline and Its Analogs for Drug Development Professionals
Foreword: Navigating the Toxicological Landscape of Imidazolyl Anilines
In the landscape of modern drug discovery, the imidazolyl aniline scaffold has emerged as a privileged structure, forming the core of numerous molecules with therapeutic potential. However, as with any promising chemical series, a thorough understanding of their toxicological profile is paramount to progressing candidates safely and efficiently through the development pipeline. This guide provides a comprehensive comparative toxicity analysis of 3-chloro-2-(1H-imidazol-1-yl)aniline, a representative member of this class. Due to the limited publicly available experimental data on this specific molecule, this analysis is built upon a foundation of structure-activity relationships (SAR) derived from closely related analogs and the well-established toxicology of its core components: chloroanilines and imidazoles. By presenting robust experimental protocols and discussing the underlying mechanistic principles, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to anticipate and mitigate potential toxicological liabilities.
Rationale for Comparator Selection: A Structure-Activity Perspective
To construct a meaningful comparative analysis, we have selected three comparator compounds that allow for a systematic evaluation of the contributions of the key structural motifs of this compound to its overall toxicity profile.
-
Comparator 1: Aniline: The foundational parent structure, aniline, is a well-characterized industrial chemical with known hematotoxic and carcinogenic potential.[1] Its inclusion provides a baseline understanding of the toxicity associated with the aniline core.
-
Comparator 2: 3-Chloroaniline: This isomer allows for the specific assessment of the toxicological impact of the chlorine substituent on the aniline ring. The position of the halogen can significantly influence metabolic pathways and, consequently, toxicity.[2]
-
Comparator 3: 2-Imidazoloaniline (a conceptual analog): While specific data is scarce, this comparator helps to dissect the contribution of the imidazole ring at the 2-position of the aniline core, a key structural feature of our target compound.
This selection allows for a stepwise deconstruction of the target molecule, enabling a predictive assessment of its likely toxicological properties.
Comparative Toxicity Endpoints: A Multi-Faceted Approach
A comprehensive toxicological evaluation requires the assessment of multiple endpoints. This guide will focus on two critical areas of concern for drug candidates: cytotoxicity and genotoxicity.
In Vitro Cytotoxicity: Assessing a Compound's Impact on Cell Viability
Cytotoxicity assays are fundamental in preclinical drug development for determining a compound's potential to cause cell death.[3] These assays measure various cellular parameters to quantify the dose-dependent toxic effects of a substance.
Based on SAR, the cytotoxicity of this compound is anticipated to be moderate. The aniline core itself can induce cytotoxicity, and the presence of a chlorine atom, an electron-withdrawing group, may enhance this effect.[4] Imidazole derivatives exhibit a wide range of cytotoxic activities, with some showing potent anticancer effects and others demonstrating low toxicity.[5][6][7] The overall cytotoxicity will be a composite of these individual contributions.
Table 1: Predicted Comparative Cytotoxicity
| Compound | Predicted IC50 Range (µM) | Rationale |
| Aniline | >100 | Generally lower in vitro cytotoxicity compared to its metabolites. |
| 3-Chloroaniline | 50 - 100 | Halogenation can increase lipophilicity and potential for membrane disruption, leading to higher cytotoxicity. |
| 2-Imidazoloaniline | Variable | The imidazole moiety can have a wide range of effects on cytotoxicity depending on the cell line and substitution patterns. |
| This compound | 10 - 50 | The combination of the chloroaniline and imidazole moieties is likely to result in a synergistic or additive cytotoxic effect. |
Genotoxicity: Evaluating the Potential for DNA Damage
Genotoxicity assessment is a critical component of safety pharmacology, as compounds that damage DNA have the potential to be carcinogenic or cause heritable defects.[8] A standard battery of in vitro tests is typically employed to identify genotoxic hazards.
Aniline and its derivatives are known to have genotoxic potential, often requiring metabolic activation to exert their effects.[2][8] The genotoxicity of imidazole-containing compounds is more varied, with some demonstrating mutagenic properties while others are inactive.[8] Therefore, this compound should be considered to have a potential genotoxic risk that requires experimental evaluation.
Table 2: Predicted Comparative Genotoxicity
| Compound | Predicted Ames Test Result | Predicted Comet Assay Result | Rationale |
| Aniline | Positive (with metabolic activation) | Positive | Known to be mutagenic after metabolic activation to reactive intermediates. |
| 3-Chloroaniline | Positive (with metabolic activation) | Positive | Halogenated anilines are often genotoxic, with the position of the halogen influencing the degree of DNA damage. |
| 2-Imidazoloaniline | Equivocal | Potential for DNA damage | The imidazole ring can be metabolized to reactive species, but its contribution to the genotoxicity of the aniline core is not well-established. |
| This compound | Likely Positive (with metabolic activation) | Likely Positive | The combination of a known genotoxic aniline core with a metabolically active imidazole ring suggests a high probability of genotoxicity. |
Experimental Protocols: A Guide to In Vitro Toxicity Assessment
To ensure the generation of reliable and reproducible data, standardized and well-validated experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the key assays discussed.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Preparation: Treat cells with the test compounds for a defined period.
-
Slide Preparation: Mix the cell suspension with low melting point agarose and spread it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides, causing the negatively charged DNA to migrate towards the anode. Damaged DNA fragments will migrate further, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software (measuring parameters like tail length and tail moment).
Ames Test (Bacterial Reverse Mutation Assay) for Mutagenicity
The Ames test is a widely used method to assess a compound's potential to cause gene mutations.[6] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine.
-
Strain Preparation: Grow overnight cultures of the Salmonella tester strains (e.g., TA98, TA100, TA1535, TA1537).
-
Metabolic Activation (S9 Mix): For compounds that may require metabolic activation, prepare a rat liver S9 fraction.
-
Plate Incorporation Method:
-
To a tube containing molten top agar, add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.
-
Pour the mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (his+) on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
Mechanistic Insights: Unraveling the Pathways to Toxicity
Understanding the molecular mechanisms underlying the toxicity of this compound is crucial for predicting and mitigating adverse effects. The toxicity of this compound is likely a multifactorial process involving the metabolic activation of both the aniline and imidazole moieties.
Aniline-Induced Methemoglobinemia
A primary toxicological concern with anilines is their ability to induce methemoglobinemia.[9] This occurs when the ferrous iron (Fe²⁺) in hemoglobin is oxidized to ferric iron (Fe³⁺), rendering it unable to bind and transport oxygen.
Caption: Aniline-induced methemoglobinemia pathway.
The metabolic transformation of aniline to phenylhydroxylamine is a key step in this process.[10] Phenylhydroxylamine can then directly oxidize hemoglobin. The chloro-substituent on the aniline ring of our target compound may influence the rate of this metabolic activation.
Imidazole-Mediated Oxidative Stress
The imidazole ring can also contribute to toxicity through the generation of reactive oxygen species (ROS).[11][12] The metabolism of some imidazole-containing compounds can lead to the production of superoxide anions and other ROS, which can damage cellular components, including DNA, lipids, and proteins.
Caption: Imidazole-mediated reactive oxygen species (ROS) formation.
This ROS-mediated damage can contribute to both cytotoxicity and genotoxicity. The interplay between the methemoglobin-inducing properties of the aniline core and the potential for ROS generation by the imidazole moiety presents a complex toxicological profile for this compound.
Discussion and Future Directions
This comparative guide provides a predictive toxicological assessment of this compound based on the known properties of its structural components. The analysis suggests a moderate potential for both cytotoxicity and genotoxicity, which necessitates careful experimental evaluation during drug development.
Key considerations for researchers working with this class of compounds include:
-
Metabolic Profiling: A thorough investigation of the metabolic fate of this compound is crucial to identify potentially toxic metabolites.
-
In Vivo Studies: While in vitro assays provide valuable initial data, in vivo studies are necessary to understand the full toxicological profile, including systemic effects and target organ toxicities.
-
Structure-Toxicity Relationship Refinement: The synthesis and toxicological evaluation of a broader range of analogs will help to refine the SAR and guide the design of safer and more efficacious drug candidates.
By adopting a proactive and mechanistically informed approach to toxicology, the potential of the imidazolyl aniline scaffold can be harnessed while minimizing the risks associated with its inherent chemical properties.
References
-
Howell Wescott, H. A., et al. (2017). Imidazoles Induce Reactive Oxygen Species in Mycobacterium tuberculosis Which Is Not Associated with Cell Death. ACS Omega, 2(1), 41-51. [Link]
- In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (n.d.). [Source not further specified]
-
Aniline-induced refractory methemoglobinemia in polytrauma: successful management with erythrocytapheresis. (2025). Cureus, 17(11), e81086. [Link]
-
Zhang, X., et al. (2012). Cellular responses of aniline oligomers: a preliminary study. Toxicology Research, 1(3), 201-205. [Link]
-
Genotoxicity of aniline derivatives in various short-term tests. (1989). Mutation Research Letters, 224(3), 327-338. [Link]
-
QSAR Analyzes for the Predictive Toxicity of Substituted Phenols and Anilines to Fish (carp). (2013). Advanced Materials Research, 641-642, 736-739. [Link]
-
Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. (2024). ACS ES&T Air, 1(5), 324-334. [Link]
-
In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. (2024). Future Medicinal Chemistry, 16(11), 783-800. [Link]
-
4-Chloroaniline (CICADS 48, 2003). (n.d.). INCHEM. [Link]
-
Imidazole compounds in contemporary metabolism. The chemical structures... (n.d.). ResearchGate. [Link]
-
Drugs may be Induced Methemoglobinemia. (n.d.). Longdom Publishing. [Link]
-
Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships. (2002). Chemosphere, 48(4), 403-410. [Link]
-
In vitro metabolism of misonidazole. (1981). British Journal of Cancer, 43(4), 443-450. [Link]
-
2-Chloroaniline and its hydrochloride: Human health tier II assessment. (2017). National Industrial Chemicals Notification and Assessment Scheme. [Link]
-
Chemically induced methemoglobinemia from aniline poisoning. (2014). Korean Journal of Anesthesiology, 66(1), 81-83. [Link]
-
Importance and Involvement of Imidazole Structure in Current and Future Therapy. (2022). Pharmaceuticals, 15(11), 1367. [Link]
-
Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2023). Pharmaceuticals, 16(1), 103. [Link]
-
Cytotoxic Activity of Some Azole Derivatives. (2018). Asian Pacific Journal of Cancer Biology, 3(2), 43-47. [Link]
-
Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. (2023). RSC Advances, 13(22), 15075-15088. [Link]
-
TOX-43: o-,m-, and p-Chloroanilines (CASRNs 95-51-2; 108-42-9; and 106-47-8). (1993). National Toxicology Program. [Link]
-
Methemoglobinemia: Background, Pathophysiology, Etiology. (2023). Medscape. [Link]
-
Toxicity of substituted anilines to Pseudokirchneriella subcapitata and quantitative structure-activity relationship analysis for polar narcotics. (2007). Environmental Toxicology and Chemistry, 26(8), 1698-1705. [Link]
-
Occupational inhalation of aniline fumes induced methemoglobinemea and hemolytic anemia precipitated days later. (2013). Indian Journal of Occupational and Environmental Medicine, 17(1), 36-38. [Link]
-
Degradative imidazole oxidation of particle by reactive oxygen... (n.d.). ResearchGate. [Link]
-
RIVM rapport 601714002 Environmental risk limits for monochloramines. (n.d.). RIVM. [Link]
-
Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases. (2025). Journal of Translational Medicine, 23(1), 162. [Link]
-
3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Imatinib. (2023). Molecules, 28(19), 6828. [Link]
-
SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (n.d.). International Journal of Research in Pharmacy and Chemistry. [Link]
-
Aniline replacement in drug-like compounds. (2024). Cresset Group. [Link]
-
Structures of aniline derivatives (group I) and their influence on... (n.d.). ResearchGate. [Link]
Sources
- 1. cresset-group.com [cresset-group.com]
- 2. 4-Chloroaniline (CICADS 48, 2003) [inchem.org]
- 3. Cytotoxic Activity of Some Azole Derivatives | Asian Pacific Journal of Cancer Biology [waocp.com]
- 4. Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aniline-induced refractory methemoglobinemia in polytrauma: successful management with erythrocytapheresis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Occupational inhalation of aniline fumes induced methemoglobinemea and hemolytic anemia precipitated days later - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imidazoles Induce Reactive Oxygen Species in Mycobacterium tuberculosis Which Is Not Associated with Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Definitive Structural Confirmation of Novel Organic Compounds: A Case Study Approach with 3-chloro-2-(1H-imidazol-1-yl)aniline
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical research. It is the bedrock upon which structure-activity relationships (SAR), molecular modeling, and patent claims are built. While a suite of analytical techniques provides pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for absolute structural assignment.
This guide provides an in-depth comparison of X-ray crystallography with other common spectroscopic methods for the structural elucidation of small organic molecules, using the novel compound 3-chloro-2-(1H-imidazol-1-yl)aniline as a representative example. While a public crystal structure for this specific molecule is not available at the time of writing, we will proceed with a detailed, field-proven workflow that would be applied to confirm its structure, offering a practical guide for researchers working with new chemical entities.
The Imperative for Unambiguous Structure: The Case of this compound
The molecule this compound, with a molecular formula of C₉H₈ClN₃, presents a seemingly straightforward structure.[1] However, assumptions in structural chemistry can lead to costly errors in research and development. The relative orientation of the aniline and imidazole rings, the precise bond lengths and angles, and the intermolecular interactions in the solid state are all critical parameters that can only be definitively determined through X-ray diffraction analysis. Aniline and its derivatives are fundamental building blocks in medicinal chemistry, and understanding their precise structural features is crucial for predicting their pharmacokinetic profiles and biological activities.[2][3]
X-ray Crystallography: The Definitive Answer
Single-crystal X-ray crystallography provides a three-dimensional map of electron density within a crystal, from which the precise positions of atoms can be determined.[4] This technique is unparalleled in its ability to provide an absolute structural confirmation.
Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process that requires patience and precision.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Step-by-Step Experimental Protocol
-
Crystal Growth (The Art of Crystallography):
-
Purity is Paramount: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.[5]
-
Solvent Selection: A systematic solvent screen is performed to find a solvent or solvent system in which the compound has moderate solubility.[5]
-
Crystallization Techniques:
-
Slow Evaporation: This is often the simplest and most successful method for small molecules.[6] A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled slowly and controllably.[7]
-
-
-
Data Collection:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, often using a cryoloop and flash-cooling with liquid nitrogen to minimize radiation damage.[4]
-
Diffraction: The crystal is placed in a beam of X-rays, and the diffraction pattern is recorded as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Data Processing: The raw diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.
-
Structure Solution: The initial positions of the atoms are determined from the diffraction data using computational methods.
-
Refinement: The atomic positions and other parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction data.
-
Complementary and Corroborative Techniques: A Comparative Overview
While X-ray crystallography provides the ultimate structural proof, other spectroscopic techniques are essential for routine characterization, reaction monitoring, and providing complementary data.[8][9][10]
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry, intermolecular interactions. | Unambiguous structural determination.[11] | Requires a suitable single crystal, which can be difficult to obtain.[7][11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, through-bond and through-space correlations. | Provides detailed information about the structure in solution; non-destructive.[8] | Does not provide absolute 3D structure or information on solid-state packing; interpretation can be complex for intricate molecules. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS).[12] | High sensitivity, requires very small sample amounts. | Provides no information on connectivity or stereochemistry; fragmentation patterns can be difficult to interpret. |
| Infrared (IR) Spectroscopy | Presence of functional groups.[12] | Fast, simple, and inexpensive. | Provides limited information on the overall molecular structure; spectra can be complex. |
Data Interpretation: A Hypothetical Analysis of this compound
Let's consider the expected data from each technique for our target molecule:
-
X-ray Crystallography: Would provide the precise dihedral angle between the aniline and imidazole rings, the C-Cl, C-N, and other bond lengths, and would reveal any hydrogen bonding or π-stacking interactions in the crystal lattice. The C-N bond length between the aniline and the ring would be of particular interest, as it can indicate the degree of conjugation between the nitrogen lone pair and the aromatic system.[13]
-
¹H NMR: Would show distinct signals for the aromatic protons on both the aniline and imidazole rings. The chemical shifts and coupling patterns would confirm the substitution pattern. For example, the protons on the aniline ring would likely appear as a complex multiplet, while the three protons on the imidazole ring would have characteristic shifts.
-
¹³C NMR: Would show nine distinct signals corresponding to the nine carbon atoms in the molecule, confirming the molecular asymmetry. The chemical shifts would indicate the electronic environment of each carbon.
-
HRMS (High-Resolution Mass Spectrometry): Would show a molecular ion peak corresponding to the exact mass of C₉H₈ClN₃, confirming the elemental composition. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observable.
-
IR Spectroscopy: Would show characteristic absorption bands for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings, and C=C and C=N stretching within the aromatic systems.[12]
Conclusion: An Integrated Approach to Structural Confirmation
For drug development professionals and researchers, an integrated analytical approach is crucial. While NMR, MS, and IR are indispensable for daily characterization and purity assessment, they provide a structural hypothesis. Single-crystal X-ray crystallography is the definitive experiment that transforms that hypothesis into a validated, three-dimensional reality. For a novel molecule like this compound, this level of structural certainty is not just an academic exercise but a critical step in understanding its chemical nature and potential as a building block for new therapeutics.
References
-
PubChem. 3-Chloroaniline. [Link]
-
National Institutes of Health. Absolute Configuration of Small Molecules by Co-Crystallization. [Link]
-
PubChemLite. This compound. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques. [Link]
-
National Institutes of Health. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. [Link]
-
ResearchGate. Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. [Link]
-
Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. [Link]
-
Journal of Engineering Research and Applied Science. Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]
-
MIT OpenCourseWare. Methods for the Elucidation of the Structure of Organic Compounds. [Link]
-
Wikipedia. X-ray crystallography. [Link]
-
SciSpace. Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. [Link]
-
GeeksforGeeks. Aniline - Structure, Properties, Preparation, Reactions, Uses. [Link]
-
Michigan State University Department of Chemistry. X-Ray Crystallography Laboratory. [Link]
-
YouTube. Structure Elucidation from Spectroscopic Data in Organic Chemistry. [Link]
-
NPTEL. Structural Elucidation of Organic Systems by Spectroscopic Methods. [Link]
-
Wikipedia. Aniline. [Link]
-
University of Rochester Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]
Sources
- 1. PubChemLite - this compound (C9H8ClN3) [pubchemlite.lcsb.uni.lu]
- 2. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journaleras.com [journaleras.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. How To [chem.rochester.edu]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 8. jchps.com [jchps.com]
- 9. researchgate.net [researchgate.net]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Elucidation of Organic Systems by Spectroscopic Methods - Course [onlinecourses.swayam2.ac.in]
- 13. Aniline - Wikipedia [en.wikipedia.org]
Navigating the Kinase Inhibitor Landscape: A Comparative Framework for Novel Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
In the dynamic field of kinase inhibitor discovery, the emergence of novel chemical entities necessitates a rigorous and systematic evaluation of their performance against established therapeutics. This guide provides a comprehensive framework for comparing a hypothetical novel compound, 3-chloro-2-(1H-imidazol-1-yl)aniline , against well-characterized kinase inhibitors. While public domain data on the specific kinase inhibitory activity of this compound is not currently available, this document will serve as a detailed roadmap for researchers to conduct such a comparative analysis. We will explore the selection of appropriate comparator drugs, outline essential experimental protocols, and provide a template for data interpretation and presentation.
Strategic Selection of Comparator Kinase Inhibitors
The choice of established kinase inhibitors for comparison is critical and should be driven by the predicted or hypothesized target of the novel compound. Given the structural motifs present in this compound, a substituted aniline with an imidazole group, it is plausible to hypothesize its potential interaction with several kinase families. For the purpose of this guide, we will select a panel of well-known inhibitors targeting key kinases implicated in cancer signaling pathways. This allows for a broad initial assessment and helps to position the novel compound within the existing therapeutic landscape.
Our selected comparators are:
-
Vemurafenib & Dabrafenib: Potent inhibitors of the BRAF V600E mutant kinase, a driver of many melanomas.[1][2]
-
Lapatinib: A dual tyrosine kinase inhibitor targeting both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[3][4]
-
A p38 MAPK Inhibitor (e.g., SB203580): A widely used research tool to probe the function of the p38 MAP kinase pathway, which is involved in inflammatory responses and cellular stress.[5][6]
This selection provides a basis for comparison across different kinase families and signaling pathways, offering a robust evaluation of the novel compound's potency and selectivity.
Foundational Experimental Methodologies
A thorough comparison requires a multi-faceted experimental approach. The following protocols are fundamental for characterizing and comparing the performance of a novel kinase inhibitor.
In Vitro Kinase Activity Assays
Objective: To determine the direct inhibitory effect of the compound on purified kinase enzymes and to calculate the half-maximal inhibitory concentration (IC50).
Rationale: This is the primary screen to establish whether the novel compound has activity against the kinases of interest. A low IC50 value indicates high potency. Comparing the IC50 values against a panel of kinases provides an initial assessment of selectivity.
Step-by-Step Protocol:
-
Reagents and Materials: Purified recombinant human kinases (e.g., BRAF V600E, EGFR, HER2, p38α), appropriate peptide substrates, ATP, kinase assay buffer, this compound, comparator inhibitors, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and comparator inhibitors in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a 384-well plate, add the kinase, peptide substrate, and varying concentrations of the test compound or vehicle control (DMSO).
-
Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at 30°C for 1 hour.
-
Detection: Add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Proliferation and Viability Assays
Objective: To assess the effect of the compound on the growth and survival of cancer cell lines with known kinase dependencies.
Rationale: This experiment moves from a purified enzyme system to a more biologically relevant cellular context. It helps to determine if the compound can penetrate cell membranes and inhibit its target in a complex cellular environment, leading to a cytostatic or cytotoxic effect.
Step-by-Step Protocol:
-
Cell Lines: Select appropriate cell lines. For example, A375 (BRAF V600E mutant melanoma), SK-BR-3 (HER2-overexpressing breast cancer), and a cell line to assess p38 MAPK inhibition's effect on cytokine production (e.g., LPS-stimulated THP-1 monocytes).
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and comparator inhibitors for 72 hours.
-
Viability Assessment: Use a cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay or perform an MTT assay to measure the number of viable cells.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated cells. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the percentage of viability against the log of the compound concentration.
Western Blotting for Target Engagement and Pathway Modulation
Objective: To confirm that the compound inhibits the intended kinase target within the cell and to assess the downstream effects on the signaling pathway.
Rationale: Western blotting provides direct evidence of target engagement. By measuring the phosphorylation status of the target kinase and its downstream substrates, we can confirm the mechanism of action of the inhibitor.
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat cells with the test compound at various concentrations for a specified time (e.g., 2-4 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies specific for the phosphorylated and total forms of the target kinase (e.g., p-ERK/Total ERK for the BRAF pathway, p-HER2/Total HER2, p-p38/Total p38).
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein at different compound concentrations.
Visualizing Pathways and Workflows
To facilitate a clear understanding of the experimental logic and the biological context, diagrams are indispensable.
Caption: Simplified BRAF/MEK/ERK signaling pathway and points of inhibition.
Caption: Overview of the HER2 signaling pathway and its inhibition.
Sources
- 1. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA grants accelerated approval to dabrafenib in combination with trametinib for unresectable or metastatic solid tumors with BRAF V600E mutation | FDA [fda.gov]
- 3. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lapatinib - Wikipedia [en.wikipedia.org]
- 5. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
